molecular formula C14H11BrN2 B1343449 2-Benzyl-4-bromo-2H-indazole CAS No. 952734-38-2

2-Benzyl-4-bromo-2H-indazole

Cat. No.: B1343449
CAS No.: 952734-38-2
M. Wt: 287.15 g/mol
InChI Key: XUFFHEGZRNGUKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-4-bromo-2H-indazole ( 952734-38-2) is a brominated indazole derivative supplied with a high level of purity. This compound serves as a versatile and valuable chemical building block in medicinal chemistry and organic synthesis, particularly in the research and development of novel pharmacologically active molecules . The indazole scaffold is a privileged structure in drug discovery, known for its broad spectrum of biological activities . This specific derivative is functionalized with a bromine atom at the 4-position, which provides a reactive site for further synthetic modification via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to explore a diverse chemical space . The 2-benzyl substitution stabilizes the molecule in the 2H-indazole tautomeric form. Indazole-containing compounds have demonstrated significant potential in various therapeutic areas. Research highlights their importance as core structures in approved drugs and clinical candidates, including roles as antitumor agents, tyrosine kinase inhibitors, anti-inflammatory drugs, and antimicrobials . As such, this compound is a key intermediate for researchers synthesizing novel compounds for evaluating anticancer, antimicrobial, and anti-inflammatory activities. This product is intended for research applications as a chemical reference standard and synthetic intermediate. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-4-bromoindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c15-13-7-4-8-14-12(13)10-17(16-14)9-11-5-2-1-3-6-11/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFFHEGZRNGUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C(=N2)C=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility Profile of 2-Benzyl-4-bromo-2H-indazole: A Guide to Solvent Selection and Experimental Determination

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Research Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Benzyl-4-bromo-2H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the scarcity of publicly available quantitative solubility data for this specific molecule, this document emphasizes the foundational principles of solubility, provides a qualitative and predictive solubility profile based on structural analysis and related chemical literature, and offers a detailed, field-proven protocol for the experimental determination of thermodynamic solubility. This guide is intended for researchers, chemists, and formulation scientists who require a robust understanding of this compound's behavior in various organic solvent systems to support synthesis, purification, and preclinical development.

Introduction: The Significance of Solubility

This compound belongs to the indazole class of bicyclic heteroaromatic compounds, a scaffold frequently utilized in the design of pharmacologically active agents.[1][2] The physicochemical properties of such molecules are paramount, and among these, solubility is a critical determinant of a compound's utility and ultimate success. Poor solubility can severely hamper biological screening, lead to unreliable assay results, and create significant challenges in formulation and bioavailability.[3]

Therefore, a thorough understanding of the solubility of this compound in relevant organic solvents is essential for:

  • Synthetic Chemistry: Selecting appropriate solvents for reaction media to ensure homogeneity and optimal reaction kinetics.

  • Purification: Designing effective crystallization, extraction, and chromatographic procedures.[4]

  • Preclinical Development: Preparing stock solutions for in vitro and in vivo assays and developing suitable formulations for preclinical studies.

This guide provides the necessary theoretical framework and practical methodologies to empower the researcher in navigating these challenges.

Physicochemical Properties & Predicted Solubility Behavior

To understand the solubility of this compound, we must first examine its molecular structure and inherent properties.

Molecular Structure:

  • CAS Number: 952734-38-2[5]

  • Molecular Formula: C₁₄H₁₁BrN₂[5]

  • Molecular Weight: 287.16 g/mol [6]

The structure features a large, predominantly non-polar surface area composed of two aromatic rings (the brominated benzene and the benzyl group). The indazole core itself contains polar nitrogen atoms capable of acting as hydrogen bond acceptors. The general principle of "like dissolves like" dictates that a molecule's solubility is highest in solvents of similar polarity.[4]

A related compound, (R)-4-bromo-2-(2-fluoro-2-phenylethyl)-2H-indazole, has a computed XLogP3 value of 4.1.[7] XLogP is a measure of lipophilicity; a value this high strongly suggests that this compound is lipophilic ("fat-loving") and will exhibit poor solubility in water but favorable solubility in many organic solvents.

Qualitative Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale & Supporting Evidence
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High These solvents are commonly used for reactions involving indazole alkylation, indicating they can effectively solvate the molecule.[2][8]
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)High These are excellent solvents for moderately polar to non-polar organic compounds and are effective at dissolving aromatic systems.
Ethers Tetrahydrofuran (THF), Diethyl Ether (Et₂O)Moderate to High THF is often used in reactions with indazoles.[2] Solubility in diethyl ether may be slightly lower due to its reduced polarity.
Esters Ethyl Acetate (EtOAc)Moderate to High Ethyl acetate is a common solvent for extraction and chromatography of indazole derivatives, implying good solubility.[9]
Ketones AcetoneModerate Its polarity is suitable for dissolving many organic solids of this type.
Alcohols Methanol (MeOH), Ethanol (EtOH)Low to Moderate The hydrogen-bonding network of alcohols may not be ideal for solvating this large, lipophilic molecule, but some solubility is expected. Recrystallization from hot ethanol is a common technique for similar compounds, implying low solubility at room temperature but higher solubility when heated.
Hydrocarbons Hexanes, Heptane, TolueneLow (Hexanes) to Moderate (Toluene) The molecule is expected to be poorly soluble in non-polar aliphatic solvents like hexanes. Its solubility in toluene will be higher due to π-π stacking interactions between the aromatic rings of the solvent and solute. Toluene has been used as a reaction solvent for related syntheses.[9]
Polar Protic WaterVery Low / Insoluble The high lipophilicity (predicted LogP > 4) and lack of significant hydrogen bond donating groups suggest negligible aqueous solubility.[7]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The "gold standard" for determining the equilibrium (or thermodynamic) solubility of a compound is the shake-flask method.[10][11] This method establishes the saturation point of a compound in a given solvent at a specific temperature. The following protocol is a self-validating system designed for accuracy and reproducibility.

Rationale Behind the Shake-Flask Method

The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient duration to reach equilibrium.[10] The suspension is then filtered to remove undissolved solid, and the concentration of the resulting clear filtrate is measured, which represents the solubility limit. Taking samples at multiple time points (e.g., 24 and 48 hours) is critical to ensure that a true equilibrium has been reached, indicated by a plateau in the measured concentration.[10][12]

Workflow Diagram: Shake-Flask Solubility Determination

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Analysis A 1. Add excess solid This compound to a vial. B 2. Add a precise volume of the chosen organic solvent. A->B C 3. Seal vial and place on an orbital shaker at a controlled temperature (e.g., 25 °C). B->C D 4. Agitate for 24 hours. C->D E 5. Agitate for an additional 24 hours (Total 48 hours). D->E F 6. Allow solids to settle. Sample supernatant after 24h and 48h. E->F G 7. Filter sample through a 0.22 or 0.45 µm syringe filter to remove all particulates. F->G H 8. Dilute filtrate with mobile phase for HPLC analysis. G->H I 9. Quantify concentration against a calibration curve. H->I J 10. Compare 24h vs 48h results. If equal, equilibrium is confirmed. I->J

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

Materials:

  • This compound (solid)

  • HPLC-grade organic solvents of interest

  • 2-4 mL glass vials with screw caps

  • Analytical balance

  • Calibrated pipettes

  • Orbital shaker with temperature control

  • Syringes (1 mL)

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • HPLC system with UV detector

  • Volumetric flasks for standard preparation

Procedure:

  • Preparation of Vials: Add an excess amount of solid this compound to a glass vial. "Excess" is critical; a good starting point is ~5-10 mg of solid. The goal is to ensure undissolved solid remains visible throughout the experiment.[10]

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate speed (e.g., 150 rpm). The agitation must be sufficient to keep the solid suspended but not so vigorous as to cause splashing.[11]

  • Incubation: Allow the vials to shake for at least 24 hours. For robust thermodynamic solubility, a 48-hour or even 72-hour incubation is recommended to ensure equilibrium is reached, especially for poorly soluble compounds.[12][13]

  • Sampling: After the incubation period (e.g., at 24h and 48h), remove the vial and let it stand for 30 minutes to allow the excess solid to settle.

  • Filtration (Critical Step): Carefully draw up an aliquot of the clear supernatant using a syringe. Attach a chemical-resistant syringe filter (e.g., PTFE) and discard the first ~100 µL to saturate the filter membrane. Filter the remaining liquid into a clean HPLC vial. This step is crucial to remove any microscopic particulates that would artificially inflate the concentration measurement.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to bring its concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample by HPLC-UV. The concentration is determined by comparing the peak area to a pre-established calibration curve prepared from known concentrations of this compound.

  • Validation of Equilibrium: Compare the calculated concentrations from the 24-hour and 48-hour time points. If the values are within a narrow margin (e.g., ±5%), equilibrium can be considered achieved, and the value represents the thermodynamic solubility.[10] If the concentration at 48 hours is significantly higher, the incubation time must be extended.

Conclusion and Practical Implications

Understanding the solubility of this compound is not an academic exercise but a practical necessity. This guide establishes that while quantitative data is not publicly cataloged, a strong predictive framework can be built from its lipophilic structure. It is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, moderately to highly soluble in chlorinated solvents and esters like DCM and ethyl acetate, and poorly soluble in hydrocarbons and water.

For definitive data, the provided shake-flask protocol offers a robust and reliable path to determining the thermodynamic solubility in any solvent of interest. By investing the effort to generate this data, researchers can prevent downstream failures, accelerate discovery timelines, and ensure the integrity of their scientific results.

References

  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 24, 2026.
  • Taylor, L. S., & Flanagan, D. R. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved January 24, 2026.
  • de Campos, V. E. M., et al. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Retrieved January 24, 2026.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved January 24, 2026.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved January 24, 2026.
  • Pérez-Villanueva, M., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved January 24, 2026.
  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved January 24, 2026.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 24, 2026.
  • Sivasınka. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 24, 2026.
  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved January 24, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.).
  • Organic Syntheses. (n.d.). Indazole. Retrieved January 24, 2026.
  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved January 24, 2026, from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved January 24, 2026.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 24, 2026.
  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved January 24, 2026.
  • Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved January 24, 2026.
  • Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide. Retrieved January 24, 2026.
  • National Center for Biotechnology Information. (2026). (R)-4-bromo-2-(2-fluoro-2-phenylethyl)-2H-indazole. PubChem. Retrieved January 24, 2026, from [Link]

  • A2B Chem. (n.d.). This compound. Retrieved January 24, 2026.

Sources

A-Technical-Guide-to-the-Stability-and-Storage-of-2-Benzyl-4-bromo-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the stability and optimal storage conditions for 2-Benzyl-4-bromo-2H-indazole, a key heterocyclic compound in contemporary drug discovery and development. Synthesizing insights from foundational chemical principles and established stability testing protocols, this document offers researchers, scientists, and drug development professionals a framework for maintaining the integrity, purity, and potency of this critical research material. We will explore the inherent molecular stability, delineate potential degradation pathways, and provide actionable, field-tested protocols for storage and handling. Furthermore, this guide outlines methodologies for establishing a self-validating stability program through long-term and forced degradation studies, ensuring compliance with rigorous scientific standards.

Compound Profile and Inherent Molecular Stability

This compound is a substituted indazole derivative. The indazole core is a robust bicyclic aromatic heterocycle, which generally confers significant thermal and chemical stability.[1] The 2H-indazole tautomer, while typically less thermodynamically stable than the 1H-indazole form, is kinetically stable once synthesized and isolated.[1][2]

The stability of this specific molecule is influenced by its key substituents:

  • N-Benzyl Group: The benzyl group at the N2 position is generally stable. However, it can be susceptible to cleavage under specific, harsh conditions such as strong base in the presence of oxygen or certain catalytic hydrogenation methods.[3][4] For typical laboratory and storage conditions, this bond is considered robust.

  • C4-Bromo Group: The carbon-bromine bond on the aromatic ring is a potential site of instability, particularly concerning photosensitivity. Aromatic halides can undergo photochemical degradation, often initiated by UV or visible light, leading to dehalogenation or other radical-mediated reactions.[5]

Caption: Chemical structure of this compound.

Potential Degradation Pathways

Understanding potential degradation pathways is critical for developing effective storage strategies and stability-indicating analytical methods.[6] Stress testing, also known as forced degradation, helps to identify these pathways.[6][7][8][9] For this compound, the primary risks are photodegradation and, to a lesser extent, oxidation and extreme pH conditions.

  • Photodegradation: This is the most significant anticipated degradation pathway. Exposure to light, particularly in the UV spectrum, can induce homolytic cleavage of the C-Br bond, generating radical intermediates. These reactive species can then participate in a variety of secondary reactions, leading to impurities such as debrominated species (2-Benzyl-2H-indazole) or other cross-linked products.

  • Oxidative Degradation: While the indazole ring is relatively stable, strong oxidizing agents (e.g., peroxides) could potentially lead to the formation of N-oxides or other oxygenated derivatives.[4] The benzylic position could also be a site for oxidation under aggressive conditions.

  • Hydrolytic Degradation: The molecule is expected to be largely stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, particularly at elevated temperatures, degradation may occur. Research on related N-benzyl indazoles suggests that debenzylation can occur under boiling alkaline conditions in the presence of oxygen.[3]

Degradation_Pathways cluster_stress Stress Conditions Parent_Compound This compound Light Light (UV/Vis) Oxidation Oxidizing Agents (e.g., H₂O₂) Base Strong Base + Heat Debrominated_Product Debromination Product (e.g., 2-Benzyl-2H-indazole) Light->Debrominated_Product Photolysis Oxidized_Products Oxidized Products (e.g., N-oxides) Oxidation->Oxidized_Products Oxidation Debenzylated_Product Debenzylation Product (4-bromo-1H-indazole) Base->Debenzylated_Product Hydrolysis/ Oxidation

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate the risks identified above and ensure long-term stability, the following storage and handling conditions are mandated. These conditions are designed to protect the material from environmental factors that accelerate degradation.[10][11]

ParameterRecommended ConditionRationale
Temperature -20°C ± 5°CLow temperatures significantly slow the rate of all potential chemical degradation reactions, preserving the compound's integrity.[12]
Light Protect from light; store in amber vials.Prevents photodegradation, the most probable degradation pathway due to the bromo-substituent.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Minimizes the risk of oxidative degradation by displacing atmospheric oxygen.
Humidity Store in a desiccated environment.Prevents potential hydrolysis, especially if acidic or basic impurities are present on container surfaces.
Container Tightly sealed, chemically inert glass vials (e.g., borosilicate amber glass).Ensures no leaching from the container and provides a barrier against moisture and air.

Handling in Solution: For experimental use, stock solutions should be prepared fresh. If storage of solutions is necessary, they should be stored at -20°C or -80°C in tightly sealed containers, protected from light. The stability in various solvents should be experimentally determined, as solvent can influence degradation rates. Freeze-thaw cycles should be minimized.[13]

Experimental Verification of Stability

Trust in a research chemical's integrity is built upon verifiable data. A robust stability testing program is essential.[14] The following protocols, based on International Council for Harmonisation (ICH) guidelines, provide a framework for assessing the stability of this compound.[6]

Protocol: Forced Degradation Study

This study identifies degradation products and validates the "stability-indicating" power of the analytical method.[6][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

  • Preparation: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., Acetonitrile/Water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl; incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Add 0.1 M NaOH; incubate at 60°C for 24-48 hours.

    • Oxidation: Add 3% H₂O₂; store at room temperature, protected from light, for 24-48 hours.

    • Thermal Stress: Expose solid powder to 80°C for 7 days.

    • Photostability: Expose solid powder and solution to a calibrated light source (per ICH Q1B guidelines).

  • Analysis: At appropriate time points, neutralize acidic/basic samples. Analyze all samples by a stability-indicating HPLC-UV/MS method.[15][16]

  • Evaluation: Compare chromatograms of stressed samples to an unstressed control. Identify and, if necessary, characterize major degradation products. The analytical method must be able to separate the parent peak from all degradation product peaks.

Protocol: Long-Term Stability Study

This study evaluates stability under recommended storage conditions to establish a re-test period or shelf life.[6]

  • Sample Preparation: Aliquot sufficient quantities of a single, well-characterized batch of the solid compound into amber glass vials. Backfill with argon, seal tightly, and label.

  • Storage: Place samples in a calibrated freezer at the recommended long-term condition (-20°C ± 5°C). Place another set of samples at an accelerated condition (e.g., 5°C ± 3°C or 25°C ± 2°C / 60% ± 5% RH) to predict the impact of short-term excursions.[6]

  • Testing Schedule:

    • Long-Term (-20°C): Test at T=0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: Test at T=0, 1, 3, and 6 months.

  • Analysis: At each time point, test for appearance, purity (by HPLC), and identity.

  • Acceptance Criteria: Purity should not decrease by more than a pre-defined amount (e.g., 2%) from the initial value. No significant changes in appearance should be observed.

Stability_Testing_Workflow cluster_prep Preparation cluster_studies Stability Studies cluster_analysis Analysis & Evaluation Start Single Batch of This compound Aliquot Aliquot into Vials (Inert Atmosphere) Start->Aliquot T0_Analysis T=0 Analysis (Purity, Appearance) Aliquot->T0_Analysis Long_Term Long-Term Storage (-20°C, Dark) Aliquot->Long_Term Forced_Deg Forced Degradation (Acid, Base, Light, etc.) Aliquot->Forced_Deg Timepoints Periodic Testing (HPLC, etc.) Long_Term->Timepoints Deg_ID Identify Degradants & Pathway Elucidation Forced_Deg->Deg_ID Data_Eval Evaluate Data vs. Acceptance Criteria Timepoints->Data_Eval Deg_ID->Data_Eval Report Establish Re-Test Date & Storage Conditions Data_Eval->Report

Caption: Workflow for a comprehensive stability assessment program.

Conclusion

The chemical integrity of this compound is best preserved by strict adherence to controlled storage conditions. The primary degradation risk is photodegradation, necessitating rigorous protection from light. Storage at -20°C under an inert, dry atmosphere is the recommended best practice to ensure long-term stability. The implementation of systematic stability studies, including both forced degradation and long-term assessments, is a critical, self-validating measure that underpins the reliability of all subsequent research and development activities.

References

  • International Council for Harmonisation. (n.d.). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). 2H-Indazoles are synthesized using a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. Organic Letters, 13, 3542-3545. Retrieved from [Link]

  • Velev, T. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Bennett, S. (2025). Heterocycles Halogenated, Hassles Removed. Synthesis Spotlight. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Bugatti, K. (2020). Stability of N-Benzyl substituted indazoles?. ResearchGate. Retrieved from [Link]

  • Haddach, A. A., Kelleman, A., & Deaton-Rewolinski, M. V. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43, 399–402. Retrieved from [Link]

  • Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • International Council for Harmonisation. (2017). M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Retrieved from [Link]

  • Jakab, E., et al. (2003). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis. Retrieved from [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]

  • Bonfichi, R. (n.d.). How to extend the shelf life of an API? Look at its Stability Data from a Multivariate standpoint!. Retrieved from [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]

  • Global Bioanalysis Consortium. (2014). Stability: Recommendation for Best Practices and Harmonization. The AAPS Journal. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • GMP Trends. (n.d.). Proper Storage Conditions for Your APIs. Retrieved from [Link]

  • Suanfarma. (n.d.). Pharmaceutical APIs Storage: Ensuring Quality and Compliance. Retrieved from [Link]

  • Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24958198, 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide. Retrieved from [Link]

  • Kappe, C. O. (2000). Recent Progress in the Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Molecules, 5(1), 81-100. Retrieved from [Link]

  • Hossain, M. L. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(21), 5011. Retrieved from [Link]

  • León, F., et al. (2022). Photochemical halogen-bonding assisted generation of vinyl and sulfur-centered radicals: stereoselective catalyst-free C(sp2)–S cross-coupling. Chemical Science, 13(47), 14065-14073. Retrieved from [Link]

  • Laronze, J. Y., et al. (2015). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Microorganisms, 9(7), 1438. Retrieved from [Link]

  • Resch, L., et al. (2016). Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. ResearchGate. Retrieved from [Link]

Sources

The Strategic Significance of 4-Bromo Substitution on the Indazole Ring: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of biologically active compounds, particularly in oncology.[1] Strategic functionalization of this bicyclic heteroaromatic system is paramount for modulating its physicochemical properties and optimizing interactions with biological targets. This technical guide delves into the specific significance of introducing a bromine atom at the 4-position of the indazole ring. We will explore how this single modification profoundly impacts lipophilicity, electronic character, and synthetic versatility, ultimately providing a powerful tool for researchers in the design and development of novel therapeutics. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and authoritative references to support and inspire future discovery efforts.

The Indazole Core: A Privileged Scaffold in Medicinal Chemistry

The indazole, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a prominent structural motif in numerous FDA-approved drugs and clinical candidates.[1][2] Its rigid structure provides a well-defined vector for substituent placement, while the two nitrogen atoms offer opportunities for hydrogen bonding, acting as both donors and acceptors. This versatility has established the indazole core as a highly successful scaffold in the development of potent and selective inhibitors, most notably for protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1][3]

Marketed drugs such as Axitinib (a VEGFR inhibitor) and Pazopanib (a multi-tyrosine kinase inhibitor) prominently feature the indazole scaffold, underscoring its clinical and commercial significance.[1] The success of these agents hinges on the precise decoration of the indazole ring with various functional groups that fine-tune their pharmacological profiles. Among the myriad of possible substitutions, halogenation, and specifically bromination at the C4-position, stands out as a particularly strategic and multifaceted modification.

The Impact of 4-Bromo Substitution on Physicochemical Properties

The introduction of a bromine atom at the 4-position of the indazole ring is not a trivial alteration. It imparts significant and predictable changes to the molecule's fundamental properties, which are critical for its journey from a laboratory curiosity to a viable drug candidate.

Modulating Lipophilicity and Bioavailability

A primary effect of the 4-bromo substituent is the enhancement of lipophilicity.[4] The bromine atom increases the molecule's nonpolar surface area, which generally leads to a higher partition coefficient (logP). This property is a critical determinant of a compound's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). While increased lipophilicity can improve membrane permeability and cell penetration, an excessive increase can lead to poor aqueous solubility and non-specific binding. The 4-bromo group often provides a balanced enhancement, improving bioavailability without the significant liabilities of larger, more lipophilic groups.[4]

Table 1: Physicochemical Properties of 4-Bromo-1H-Indazole

Property Value Source
Molecular Formula C₇H₅BrN₂ [5]
Molecular Weight 197.03 g/mol [6]
Melting Point 165-167 °C [6]
Boiling Point 333.8 ± 15.0 °C (Predicted) [6]
XLogP3 2.2 [6]

| Appearance | Off-white Solid |[6] |

Electronic Influence and Target Engagement

The bromine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect can lower the pKa of the indazole ring, influencing its ionization state at physiological pH. More subtly, the electron-withdrawing nature of bromine can modulate the strength of hydrogen bonds formed by the pyrazole nitrogens.

Furthermore, the bromine atom can participate in halogen bonding , a non-covalent interaction where the electropositive region on the pole of the halogen atom (the σ-hole) interacts favorably with a Lewis base, such as a backbone carbonyl oxygen or an aspartate/glutamate side chain in a protein. This specific interaction can provide an additional anchor point within a binding pocket, significantly enhancing binding affinity and selectivity for the target protein.

The 4-Bromo Group as a Versatile Synthetic Handle

Beyond its direct impact on molecular properties, the 4-bromo substituent is a cornerstone of synthetic strategy. It serves as an exceptionally versatile functional handle for introducing further molecular complexity through a variety of metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) by enabling the facile introduction of diverse aryl, heteroaryl, and alkyl groups at a key position.

The ability to use the 4-bromo-indazole as a common intermediate streamlines the synthesis of large compound libraries, accelerating the drug discovery process. Reactions like the Suzuki, Buchwald-Hartwig, and Sonogashira couplings are routinely and efficiently performed on this scaffold.

Synthetic_Utility Indazole 4-Bromo-1H-Indazole Product_Aryl 4-Aryl-1H-Indazole Indazole->Product_Aryl Suzuki Coupling [Pd catalyst, Base] Product_Amine 4-Amino-1H-Indazole Indazole->Product_Amine Buchwald-Hartwig Coupling [Pd or Cu catalyst, Base] Product_Alkyne 4-Alkynyl-1H-Indazole Indazole->Product_Alkyne Sonogashira Coupling [Pd/Cu catalyst, Base] Aryl Aryl/Heteroaryl Boronic Acid/Ester Aryl->Product_Aryl Amine Amine (R₂NH) Amine->Product_Amine Alkyne Terminal Alkyne Alkyne->Product_Alkyne

Caption: Synthetic utility of 4-bromo-indazole in cross-coupling reactions.

Case Studies: 4-Bromo-Indazole in Drug Discovery Programs

The strategic utility of the 4-bromo-indazole scaffold is best illustrated through its application in active drug discovery projects targeting diverse diseases.

Case Study: Antibacterial Agents Targeting FtsZ

Filamentous temperature-sensitive protein Z (FtsZ) is an essential bacterial cell division protein and a promising target for novel antibiotics. A study focused on designing FtsZ inhibitors utilized the 4-bromo-1H-indazole scaffold as a core element.[7] The research demonstrated that derivatives of this scaffold exhibited potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes.[7]

In this series, compound 9 emerged as a particularly potent agent against penicillin-susceptible S. pyogenes, with activity superior to the reference compounds 3-methoxybenzamide (3-MBA), curcumin, and even the clinical antibiotic ciprofloxacin.[7]

Table 2: Antibacterial Activity of a Lead 4-Bromo-Indazole Derivative

Compound Target Organism MIC (µg/mL) Fold Improvement vs. 3-MBA
9 S. pyogenes PS 4 32x
12 S. aureus PR N/A 256x
18 S. aureus PR N/A 256x
18 S. aureus ATCC29213 N/A 64x

Data synthesized from Wang Y, et al. (2015).[7]

Case Study: Protein Kinase Inhibitors

The indazole core is a well-established hinge-binding motif in many kinase inhibitors.[8] The 4-position points out towards the solvent-exposed region of the ATP-binding site, making it an ideal vector for introducing substituents that can enhance potency and selectivity. The 4-bromo group serves as the initial anchor point for building out these specificity-determining moieties. For instance, in the development of inhibitors for Polo-like kinase 4 (PLK4), a regulator of centriole duplication, the indazole scaffold has been a key focus.[9] While specific 4-bromo examples are part of broader SAR studies, the principle of using a halogen at this position to enable further synthetic exploration is a common strategy.[2]

Kinase_Interaction cluster_pocket Kinase ATP Binding Pocket cluster_inhibitor 4-Bromo-Indazole Inhibitor hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front carbonyl Backbone C=O indazole Indazole Core indazole->hinge H-Bond bromo 4-Bromo bromo->carbonyl Halogen Bond R_group R-Group R_group->solvent_front Hydrophobic/ Polar Interactions

Caption: Hypothetical binding of a 4-bromo-indazole inhibitor in a kinase active site.

Experimental Protocols

To ensure the practical application of the concepts discussed, this section provides validated, step-by-step methodologies.

Protocol: Synthesis of 4-Bromo-5-methyl-1H-indazole

This protocol is adapted from a patented method and offers a high-yield route to a substituted 4-bromo-indazole.[10]

Materials:

  • Compound (II) (precursor, specific to patent)

  • Lithium diisopropylamide (LDA)

  • Dimethylformamide (DMF)

  • Methoxylamine hydrochloride

  • Potassium carbonate

  • Hydrazine hydrate

  • Appropriate anhydrous solvents (e.g., THF)

Procedure:

  • Step 1: Formylation. Dissolve the starting compound (II) in an anhydrous solvent like THF and cool to -78 °C under an inert atmosphere (e.g., nitrogen or argon). Slowly add a solution of LDA. After stirring, add DMF to the reaction mixture to introduce the formyl group, yielding compound (III).

  • Step 2: Oxime Formation. React compound (III) with methoxylamine hydrochloride and potassium carbonate in a suitable solvent. This converts the aldehyde to an oxime ether, yielding compound (IV).

  • Step 3: Indazole Ring Closure. Treat compound (IV) with hydrazine hydrate. The hydrazine will participate in a cyclization reaction, closing the pyrazole ring to form the final product, 4-bromo-5-methyl-1H-indazole (I).

  • Purification: The crude product should be purified using standard techniques, such as column chromatography on silica gel or recrystallization, to yield the pure compound.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: Suzuki Cross-Coupling of a 4-Bromo-Indazole

This is a general protocol for diversifying the 4-position.

Materials:

  • 4-Bromo-1H-indazole (or a protected version) (1.0 eq)

  • Arylboronic acid or pinacol ester (1.2 eq)

  • Pd(PPh₃)₄ or other suitable palladium catalyst (0.05 eq)

  • 2M aqueous sodium carbonate or other base (3.0 eq)

  • Solvent mixture (e.g., Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

  • Reaction Setup: To a reaction vessel, add the 4-bromo-indazole, the arylboronic acid, and the palladium catalyst.

  • Inert Atmosphere: Purge the vessel with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Solvent and Base Addition: Add the degassed solvent mixture followed by the aqueous base solution.

  • Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

Conclusion and Future Perspectives

The 4-bromo substitution on the indazole ring is a powerful and multifaceted strategy in drug discovery. It provides a reliable method for modulating key physicochemical properties like lipophilicity and offers a crucial synthetic handle for rapid lead optimization and SAR exploration. The ability of the bromine atom to engage in halogen bonding further enhances its utility in achieving high-affinity and selective target engagement.

As drug discovery continues to tackle increasingly complex biological targets, the intelligent and strategic use of functional groups like the 4-bromo substituent will remain essential. Future work will likely involve a deeper exploration of its use in novel therapeutic areas beyond oncology and infectious diseases, as well as its incorporation into more complex molecular architectures, such as macrocycles and covalent inhibitors. The 4-bromo-indazole is not merely an intermediate; it is a strategic building block for the medicines of tomorrow.

References

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Larik, F. A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7194. [Link]

  • Giraud, F., et al. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2021(3), 100-142. [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(6), 945-951. [Link]

  • Ratner, D., et al. (2026). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry. [Link]

  • Kim, J. Y., et al. (2017). Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1278-1287. [Link]

  • Singh, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(42), 26343-26368. [Link]

  • Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 698-713. [Link]

  • Wang, Y., et al. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie, 348(4), 266-274. [Link]

  • Chen, L., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic Chemistry, 166, 108342. [Link]

  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • PubChem. 4-bromo-1H-indazole. National Center for Biotechnology Information. [Link]

  • Ferguson, F. M., & Gray, N. S. (2018). Recent advances in targeting protein kinases and pseudokinases in cancer biology. Current Opinion in Genetics & Development, 48, 89-97. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Regioselective N-alkylation of 4-bromo-2H-indazole with Benzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Alkylated Indazoles

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The regiochemical placement of substituents on the indazole nitrogen atoms (N1 and N2) is a critical determinant of a molecule's pharmacological profile and intellectual property standing. Consequently, the development of robust and regioselective N-alkylation protocols is of paramount importance in drug discovery and development. This guide provides a detailed examination of the N-alkylation of 4-bromo-2H-indazole with benzyl bromide, a common transformation that highlights the challenges and strategic solutions associated with controlling regioselectivity in indazole chemistry.

Mechanistic Insights: The N1 vs. N2 Conundrum

The N-alkylation of an indazole proceeds via a nucleophilic substitution reaction where a nitrogen atom of the indazole ring attacks the electrophilic carbon of benzyl bromide. However, the indazole ring possesses two potentially nucleophilic nitrogen atoms, leading to the formation of two possible regioisomers: the N1- and N2-benzylated products. The ratio of these products is governed by a delicate interplay of electronic and steric factors of the indazole substrate, as well as the reaction conditions employed.[2][3]

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[1][2] This intrinsic stability often leads to the N1-alkylated product being the thermodynamically favored isomer. Conversely, the N2-position can sometimes be more kinetically favored.[4] The choice of base and solvent plays a crucial role in modulating the regiochemical outcome. Strong, non-coordinating bases in polar aprotic solvents often favor the formation of the N1-isomer, while different conditions can be tuned to favor the N2-isomer.[2][3] For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving high N1 selectivity in the alkylation of various substituted indazoles.[2][5][6]

Reaction Pathway: N-Alkylation of 4-bromo-2H-indazole

Caption: General reaction scheme for the N-benzylation of 4-bromo-2H-indazole.

Experimental Protocols

This section details two distinct protocols for the N-alkylation of 4-bromo-2H-indazole with benzyl bromide. Protocol 1 is optimized for achieving high selectivity for the N1-isomer, a common target in many drug discovery programs. Protocol 2 provides an alternative set of conditions that may favor the N2-isomer or be useful when specific reagents are unavailable.

Protocol 1: Selective Synthesis of 1-benzyl-4-bromo-1H-indazole (N1-Isomer)

This protocol employs sodium hydride in tetrahydrofuran, a combination known to favor N1-alkylation for a range of indazole derivatives.[2][5][6] The strong, non-nucleophilic base deprotonates the indazole, and the THF solvent system facilitates the desired regioselectivity.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
4-bromo-2H-indazole197.021.0 g5.081.0
Sodium Hydride (60% dispersion in mineral oil)24.000.24 g6.091.2
Benzyl Bromide171.040.78 mL (1.04 g)6.091.2
Anhydrous Tetrahydrofuran (THF)-25 mL--
Saturated Ammonium Chloride (aq.)-20 mL--
Deionized Water-20 mL--
Brine (Saturated NaCl aq.)-20 mL--
Ethyl Acetate-50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-As needed--

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-bromo-2H-indazole (1.0 g, 5.08 mmol).

  • Solvent Addition: Add anhydrous THF (25 mL) and stir the mixture until the indazole is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion, 0.24 g, 6.09 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of the indazole may result in a slight color change or slurry formation.

  • Alkylation: Slowly add benzyl bromide (0.78 mL, 6.09 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (20 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and add deionized water (20 mL). Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the N1 and N2 isomers and any unreacted starting materials.

Characterization: The identity and regiochemistry of the purified products should be confirmed by NMR spectroscopy (¹H, ¹³C, and HMBC).[2]

Protocol 2: Alternative Conditions using Potassium Carbonate in DMF

This protocol utilizes a milder base, potassium carbonate, in a polar aprotic solvent, dimethylformamide (DMF). These conditions are also widely used for N-alkylation and may provide a different N1/N2 ratio depending on the substrate.[5]

Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
4-bromo-2H-indazole197.021.0 g5.081.0
Potassium Carbonate (K₂CO₃)138.211.05 g7.621.5
Benzyl Bromide171.040.78 mL (1.04 g)6.091.2
Anhydrous Dimethylformamide (DMF)-20 mL--
Deionized Water-50 mL--
Ethyl Acetate-60 mL--
Brine (Saturated NaCl aq.)-30 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 4-bromo-2H-indazole (1.0 g, 5.08 mmol) and anhydrous potassium carbonate (1.05 g, 7.62 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMF (20 mL) followed by benzyl bromide (0.78 mL, 6.09 mmol).

  • Heating: Heat the reaction mixture to 60 °C and stir for 6-8 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into deionized water (50 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (3 x 10 mL) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis arrow arrow start Flame-dry glassware under inert atmosphere reagents Add 4-bromo-2H-indazole and anhydrous solvent start->reagents cool Cool to 0°C add_base Add Base (e.g., NaH) cool->add_base stir1 Stir for 30 min at 0°C add_base->stir1 add_benzyl_bromide Add Benzyl Bromide stir1->add_benzyl_bromide warm_rt Warm to Room Temperature add_benzyl_bromide->warm_rt stir2 Stir for 12-16 hours warm_rt->stir2 tlc Monitor by TLC stir2->tlc quench Quench with saturated NH4Cl (aq) extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize by NMR (1H, 13C, HMBC)

Caption: Step-by-step workflow for the N-alkylation of 4-bromo-2H-indazole.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Sodium hydride is highly reactive with water. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere to prevent quenching of the base and poor yields.

  • Regioisomer Separation: The N1 and N2 isomers may have similar polarities, making chromatographic separation challenging. Careful selection of the eluent system and potentially using a high-performance chromatography system may be necessary.

  • Alternative Bases: If NaH is not suitable, other strong bases such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) can be considered, although these may also influence the regioselectivity.[3]

  • Solvent Effects: The choice of solvent can significantly impact the N1/N2 ratio. Polar aprotic solvents like THF and DMF are common, but exploring others may be beneficial for optimizing selectivity for a specific isomer.[1][2]

Conclusion

The N-alkylation of 4-bromo-2H-indazole with benzyl bromide is a foundational reaction that provides access to valuable building blocks for drug discovery. By carefully selecting the reaction conditions, particularly the base and solvent, a high degree of regioselectivity for the desired N1 or N2 isomer can be achieved. The protocols and insights provided in this guide offer a comprehensive framework for researchers to successfully navigate the synthesis and purification of these important compounds, ultimately accelerating the drug development process.

References

  • BenchChem. (2025).
  • Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (2022).
  • Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(42), 26343-26353. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the N-benzylation of 4-bromopyrazole: Mechanism and Experimental Protocols.
  • ResearchGate. (2025). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]

  • MPG.PuRe. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • ResearchGate. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

Sources

Application Note: Derivatization of 2-Benzyl-4-bromo-2H-indazole for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Rationale

The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents.[1] These compounds exhibit a wide array of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The indazole system exists in two primary tautomeric forms, 1H- and 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, strategic substitution at the N2 position can lock the scaffold into the 2H-isomeric form, which often presents a distinct pharmacological profile and offers unique vectors for molecular design. The 2H-indazole scaffold is a key component in several approved drugs, including the tyrosine kinase inhibitor pazopanib.[1]

This application note details a robust workflow for the synthesis and derivatization of 2-Benzyl-4-bromo-2H-indazole , a versatile building block for Structure-Activity Relationship (SAR) studies. The benzyl group at the N2 position serves as a bulky, lipophilic anchor, while the bromine atom at the C4 position provides a reactive handle for late-stage functionalization via modern cross-coupling methodologies. This strategy allows for the rapid generation of a diverse library of analogues, enabling a systematic exploration of the chemical space around the indazole core to identify key structural features that govern biological activity.[2]

We will outline the synthesis of the core scaffold, followed by detailed, field-tested protocols for its derivatization using Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These methods are cornerstones of modern synthetic chemistry, valued for their reliability, broad substrate scope, and functional group tolerance.[3]

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Derivatization cluster_2 Phase 3: SAR Analysis Start 2-Bromo-6-nitrobenzaldehyde + Benzylamine CoreSynth Reductive Cyclization Start->CoreSynth Core This compound CoreSynth->Core Suzuki Suzuki-Miyaura (C-C Coupling) Core->Suzuki Buchwald Buchwald-Hartwig (C-N Coupling) Core->Buchwald Library Diverse Compound Library Suzuki->Library Buchwald->Library Screening Biological Screening (e.g., IC50 determination) Library->Screening SAR SAR Model Development Screening->SAR

Figure 1: Overall workflow for SAR studies. (Max Width: 760px)

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core is achieved through a reliable two-step, one-pot sequence involving imine formation followed by a reductive cyclization. This approach is advantageous as it utilizes commercially available starting materials and proceeds with high regioselectivity for the desired 2H-indazole isomer. The key transformation is a deoxygenative N-N bond formation, often referred to as a Cadogan-type cyclization.[4]

Reaction Scheme:

2-Bromo-6-nitrobenzaldehyde + Benzylamine → Imine Intermediate → this compound

The mechanism involves the initial condensation of 2-bromo-6-nitrobenzaldehyde with benzylamine to form the corresponding imine. This intermediate is then subjected to a reducing agent, such as triethyl phosphite (P(OEt)₃), which deoxygenates the nitro group to a nitroso species. This is followed by cyclization and further deoxygenation to yield the stable aromatic indazole ring system.

Protocol 2.1: Synthesis of this compound
  • Reagent Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-nitrobenzaldehyde (10.0 g, 43.5 mmol, 1.0 equiv.) and toluene (100 mL).

  • Imine Formation: Add benzylamine (5.1 mL, 47.8 mmol, 1.1 equiv.) to the solution. Heat the mixture to reflux (approx. 110 °C) for 2 hours. Water can be removed via a Dean-Stark trap to drive the reaction to completion, although it is often not strictly necessary.

  • Reductive Cyclization: Cool the reaction mixture to approximately 80 °C. Cautiously add triethyl phosphite (15.0 mL, 87.0 mmol, 2.0 equiv.) dropwise over 15 minutes.

    • Expert Insight: The addition of triethyl phosphite is exothermic. Maintaining control over the addition rate prevents a runaway reaction. Triethyl phosphite is an effective oxygen scavenger, facilitating the reduction of the nitro group required for cyclization.[4]

  • Reaction Completion: Heat the mixture to reflux (approx. 110 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting imine is consumed.

  • Work-up: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the toluene. The resulting crude oil will contain the product and phosphate byproducts.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc).

  • Characterization: Combine the product-containing fractions and concentrate under reduced pressure to yield this compound as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The expected yield is typically in the 60-75% range.

Derivatization via Palladium-Catalyzed Cross-Coupling

The 4-bromo position of the indazole core is an ideal handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the methods of choice for this functionalization due to their efficiency and broad applicability.[5]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between the C4 position of the indazole and various aryl or heteroaryl boronic acids or esters.[6] This allows for the exploration of how different aromatic substituents impact biological activity.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) PdII_OxAd L₂Pd(II)(Ar)(Br) Pd0->PdII_OxAd Oxidative Addition PdII_Trans L₂Pd(II)(Ar)(Ar') PdII_OxAd->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination ArAr Product (Indazole-Ar') PdII_Trans->ArAr ArBr Indazole-Br ArBr->PdII_OxAd Boronic Ar'B(OH)₂ + Base Boronic->PdII_Trans

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction. (Max Width: 760px)

Causality of Reagents: The catalytic cycle begins with an active Pd(0) species.[7] Oxidative addition of the aryl bromide into the palladium center forms a Pd(II) intermediate. The base activates the boronic acid, facilitating transmetalation, where the organic moiety is transferred to the palladium complex. The final step, reductive elimination, forms the new C-C bond and regenerates the Pd(0) catalyst.[8]

Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling
  • Reagent Setup: In a microwave vial or reaction tube, combine this compound (100 mg, 0.33 mmol, 1.0 equiv.), the desired arylboronic acid (0.50 mmol, 1.5 equiv.), and potassium carbonate (K₂CO₃, 91 mg, 0.66 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 12 mg, 0.0165 mmol, 5 mol%).

    • Expert Insight: The choice of catalyst and ligand is critical. Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a wide range of boronic acids. For more challenging couplings, other catalysts like Pd(PPh₃)₄ or custom ligand systems may be required.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane (3 mL) and water (0.5 mL).

    • Expert Insight: Degassing the solvent (e.g., by sparging with argon or nitrogen for 15-20 minutes) is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Seal the vial and heat the mixture to 100-120 °C for 1-4 hours. Microwave irradiation can often accelerate the reaction significantly (e.g., 120 °C for 20-30 minutes). Monitor for completion by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude product via flash chromatography or preparative HPLC to obtain the desired 4-aryl-2-benzyl-2H-indazole. Confirm the structure and purity by NMR and HRMS.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, coupling the indazole core with a wide variety of primary and secondary amines.[9][10] This allows for the introduction of functionalities that can act as hydrogen bond donors or acceptors, or modulate the basicity and solubility of the final compounds.

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd(0) PdII_OxAd L₂Pd(II)(Ar)(Br) Pd0->PdII_OxAd Oxidative Addition PdII_Amide L₂Pd(II)(Ar)(NR¹R²) PdII_OxAd->PdII_Amide Amine Coordination & Deprotonation PdII_Amide->Pd0 Reductive Elimination Product Product (Indazole-NR¹R²) PdII_Amide->Product ArBr Indazole-Br ArBr->PdII_OxAd Amine HNR¹R² + Base Amine->PdII_Amide

Figure 3: Simplified catalytic cycle for Buchwald-Hartwig amination. (Max Width: 760px)

Causality of Reagents: Similar to the Suzuki reaction, the cycle initiates with oxidative addition of the aryl bromide to a Pd(0) complex.[11] A strong, non-nucleophilic base (like NaOtBu or K₃PO₄) is required to deprotonate the amine, allowing it to displace the bromide on the Pd(II) center. The final reductive elimination step forges the C-N bond and regenerates the active catalyst.[10] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step.[11]

Protocol 3.2.1: General Procedure for Buchwald-Hartwig Amination
  • Reagent Setup: In an oven-dried Schlenk tube under an argon or nitrogen atmosphere, add this compound (100 mg, 0.33 mmol, 1.0 equiv.), the desired amine (0.40 mmol, 1.2 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu, 45 mg, 0.46 mmol, 1.4 equiv.).

    • Expert Insight: NaOtBu is a very effective base but is highly moisture-sensitive. All reagents and solvents must be anhydrous, and the reaction should be performed under an inert atmosphere.

  • Catalyst Addition: Add the palladium pre-catalyst and ligand, for example, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 7.5 mg, 0.008 mmol, 2.5 mol%) and a suitable ligand like Xantphos (14 mg, 0.024 mmol, 7.5 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (3 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C for 4-18 hours, with stirring. Monitor the reaction's progress by LC-MS.

  • Work-up: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (5 mL). Extract the product with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification & Characterization: Purify the crude material by flash chromatography to yield the desired 4-amino-2-benzyl-2H-indazole derivative. Confirm identity and purity via NMR and HRMS.

Application in Structure-Activity Relationship (SAR) Studies

The systematic application of the protocols described above allows for the rapid generation of a focused library of compounds. By varying the substituents at the C4 position, researchers can probe the specific interactions between the molecule and its biological target.[12]

SAR Logic:

  • Exploring Hydrophobicity: Suzuki coupling with various phenylboronic acids (e.g., -H, -CH₃, -CF₃, -OCH₃) allows for fine-tuning the lipophilicity of the C4-substituent.

  • Probing for H-Bonding: Buchwald-Hartwig amination with primary amines (e.g., methylamine, aniline) or secondary amines (e.g., morpholine, piperazine) introduces hydrogen bond donors and acceptors.

  • Modulating Solubility/PK: Introducing polar groups (e.g., morpholine) or basic nitrogens (e.g., piperazine) can significantly alter the physicochemical properties of the compounds, impacting solubility, cell permeability, and pharmacokinetic profiles.

The biological data obtained from screening this library can be compiled to build a robust SAR model.[13]

Table 1: Hypothetical SAR Data for a Kinase Target
Compound IDC4-Substituent (R)Coupling MethodIC₅₀ (nM)SAR Interpretation
Core -Br->10,000Starting material is inactive.
DA-01 PhenylSuzuki850Introduction of an aryl group confers moderate activity.
DA-02 4-MethoxyphenylSuzuki150Electron-donating group suggests a favorable polar interaction.
DA-03 4-TrifluoromethylphenylSuzuki2,500Bulky, electron-withdrawing group is detrimental to activity.
DA-04 Morpholin-4-ylBuchwald-Hartwig45H-bond acceptor and improved polarity are highly beneficial.
DA-05 AnilinylBuchwald-Hartwig95H-bond donor is well-tolerated and improves potency.
DA-06 N-Methylpiperazin-1-ylBuchwald-Hartwig20Basic nitrogen provides a key ionic interaction and improves properties.

This data-driven approach, enabled by the efficient and versatile derivatization of the this compound scaffold, accelerates the hit-to-lead optimization process in drug discovery programs.

References

  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). 2H-Indazoles are synthesized using a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. Organic Letters, 13(13), 3542–3545. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 24, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 24, 2026, from [Link]

  • Organic & Biomolecular Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions. Retrieved January 24, 2026, from [Link]

  • Lin, H. C., et al. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Biomedical Science. Available at: [Link]

  • RSC Publishing. (n.d.). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine. Retrieved January 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 24, 2026, from [Link]

  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved January 24, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles. Retrieved January 24, 2026, from [Link]

  • Daïch, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides. Retrieved January 24, 2026, from [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (n.d.). Intramolecular redox cyclization reaction access to cinnolines. Retrieved January 24, 2026, from [Link]

  • Semmar, F., et al. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved January 24, 2026, from [Link]

  • Li, M., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Scifiniti. (2025). Role of palladium catalyst in cross-coupling reactions. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole. Retrieved January 24, 2026, from [Link]

  • Synfacts. (n.d.). Preliminary result for synthesis of 2H-indazole 4 aa. Retrieved January 24, 2026, from [Link]

  • RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2024). (PDF) Regioselective alkylation of a versatile indazole. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved January 24, 2026, from [Link]

  • ACS Publications. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2025). (PDF) Palladium Catalysts for Cross-Coupling Reaction. Retrieved January 24, 2026, from [Link]

  • Rodríguez-Villar, K., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2H-indazole derivatives. Retrieved January 24, 2026, from [Link]

Sources

Application Notes and Protocols: The Strategic Use of 2-Benzyl-4-bromo-2H-indazole in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes serve as a comprehensive technical guide on the strategic implementation of 2-Benzyl-4-bromo-2H-indazole as a pivotal starting material in the synthesis of contemporary kinase inhibitors. This document provides not only detailed, step-by-step protocols but also delves into the underlying chemical principles and strategic considerations essential for the successful development of novel therapeutic agents.

Introduction: The Privileged Scaffold in Kinase Inhibition

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1][2] Its unique bicyclic structure, featuring a benzene ring fused to a pyrazole ring, provides a rigid framework that can be strategically functionalized to target the ATP-binding site of various kinases with high affinity and selectivity.[3] Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] Consequently, the development of potent and selective kinase inhibitors remains a primary focus of modern drug discovery.

This compound emerges as a particularly valuable building block in this endeavor. The benzyl group at the N2 position can serve to modulate solubility and engage in specific hydrophobic interactions within the kinase active site. More critically, the bromine atom at the C4 position provides a versatile handle for a variety of powerful cross-coupling reactions, enabling the introduction of diverse chemical moieties to explore the chemical space and optimize biological activity.

Strategic Importance of the 4-Bromo Position

The bromine atom at the C4 position of the indazole ring is the key to the synthetic utility of this compound. This functionality allows for the application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are renowned for their broad substrate scope, functional group tolerance, and high efficiency in forming carbon-carbon and carbon-nitrogen bonds, respectively. This enables the medicinal chemist to systematically modify the indazole scaffold, attaching a wide array of aryl, heteroaryl, or amino groups to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.

Key Synthetic Transformations and Protocols

The following protocols outline the fundamental synthetic transformations that leverage the reactivity of this compound for the construction of advanced kinase inhibitor scaffolds.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for creating a carbon-carbon bond between the C4 position of the indazole and a variety of boronic acids or esters.[4] This allows for the introduction of (hetero)aryl substituents that can occupy the solvent-exposed region of the kinase ATP-binding pocket, a common strategy in the design of potent kinase inhibitors.

Experimental Protocol: Synthesis of 2-Benzyl-4-(pyridin-4-yl)-2H-indazole

  • Materials:

    • This compound (1.0 eq)

    • Pyridine-4-boronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound, pyridine-4-boronic acid, and potassium carbonate.

    • Add the palladium catalyst to the flask.

    • Add a 3:1 mixture of 1,4-dioxane and water.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 2-Benzyl-4-(pyridin-4-yl)-2H-indazole.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the palladium(0) catalyst, which is crucial for its catalytic activity.

  • Base (K₂CO₃): Activates the boronic acid for transmetalation to the palladium center.

  • Solvent System (Dioxane/Water): A biphasic system that facilitates the dissolution of both the organic-soluble starting materials and the inorganic base.

Suzuki_Miyaura_Coupling This compound This compound Pd_Catalyst_Base Pd(PPh₃)₄, K₂CO₃ Dioxane/Water, Heat This compound->Pd_Catalyst_Base Pyridine-4-boronic_acid Pyridine-4-boronic_acid Pyridine-4-boronic_acid->Pd_Catalyst_Base Product 2-Benzyl-4-(pyridin-4-yl)-2H-indazole Pd_Catalyst_Base->Product

Caption: Suzuki-Miyaura Coupling Workflow.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between the C4 position of the indazole and a primary or secondary amine. This is a powerful strategy for introducing moieties that can form critical hydrogen bonds with the hinge region of the kinase active site.

Experimental Protocol: Synthesis of N-(4-aminophenyl)-2-benzyl-2H-indazol-4-amine

  • Materials:

    • This compound (1.0 eq)

    • 4-Aminoaniline (p-phenylenediamine) (1.1 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

    • Xantphos (0.04 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Toluene, anhydrous

  • Procedure:

    • In a glovebox or under a strictly inert atmosphere, add this compound, 4-aminoaniline, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos to a flame-dried Schlenk tube.

    • Add anhydrous toluene.

    • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, quench the reaction carefully with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography to afford the desired product.

Causality Behind Experimental Choices:

  • Palladium Precatalyst and Ligand (Pd₂(dba)₃/Xantphos): This combination is highly effective for C-N cross-coupling reactions, with the bulky Xantphos ligand facilitating the reductive elimination step.

  • Strong Base (NaOtBu): Deprotonates the amine, making it a more potent nucleophile for the coupling reaction.

  • Anhydrous Conditions: Essential to prevent the decomposition of the catalyst and base.

Buchwald_Hartwig_Amination Start_Material This compound Reaction_Conditions Pd₂(dba)₃, Xantphos NaOtBu, Toluene, Heat Start_Material->Reaction_Conditions Amine 4-Aminoaniline Amine->Reaction_Conditions Final_Product N-(4-aminophenyl)-2-benzyl- 2H-indazol-4-amine Reaction_Conditions->Final_Product

Caption: Buchwald-Hartwig Amination Workflow.

Exemplary Kinase Targets and Biological Activity

Derivatives of this compound have shown promise as inhibitors of several important kinase families implicated in cancer.

Kinase Target FamilyRationale for TargetingRepresentative IC₅₀ Values of Indazole Derivatives
VEGFR (Vascular Endothelial Growth Factor Receptor) Inhibition of angiogenesis, a critical process for tumor growth and metastasis.[5][6]1-100 nM
PLK (Polo-like Kinase) Essential for cell cycle progression; inhibition leads to mitotic arrest and apoptosis in cancer cells.[1]5-50 nM
Aurora Kinases Key regulators of mitosis; their inhibition is a promising anti-cancer strategy.[7]10-200 nM
BCR-ABL The fusion protein driving chronic myeloid leukemia (CML); a well-validated drug target.[8]0.5-20 nM

Note: IC₅₀ values are representative and can vary significantly based on the specific substitutions on the indazole scaffold.

Conclusion and Future Perspectives

This compound stands out as a highly versatile and strategically valuable starting material for the synthesis of novel kinase inhibitors. The ability to perform selective and efficient cross-coupling reactions at the C4 position provides a clear and rapid route to a diverse range of potential drug candidates. The protocols and principles outlined in these application notes are intended to empower researchers in their efforts to develop the next generation of targeted cancer therapies. Future work will likely focus on exploring a wider range of coupling partners and further elucidating the structure-activity relationships of the resulting kinase inhibitors.

References

  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). 2H-Indazoles are synthesized using a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. Organic Letters, 13(13), 3542–3545.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). European Journal of Medicinal Chemistry.
  • Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. (2003).
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Advances.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2017). RSC Advances.
  • Synthesis and evaluation of indazole based analog sensitive Akt inhibitorswz. (2010).
  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. (2014). Molecules.
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2015). Bioorganic & Medicinal Chemistry Letters.
  • Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. (2022). Molecules.
  • A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amin
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry.
  • Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. (2018). AUB ScholarWorks.
  • An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. (2011). Beilstein Journal of Organic Chemistry.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances.
  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2022). Molecules.
  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2024). European Journal of Medicinal Chemistry.
  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Processes and intermediates for preparing a btk inhibitor. (2020).
  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). European Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Benzyl-4-bromo-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Benzyl-4-bromo-2H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to help you navigate the complexities of this synthesis and improve your yields.

Introduction to the Synthesis

The synthesis of this compound is a crucial process in the development of various pharmacologically active compounds. The core of this synthesis typically involves the N-alkylation of 4-bromo-1H-indazole with a benzyl halide. However, a significant challenge in this reaction is controlling the regioselectivity. Indazoles possess two nucleophilic nitrogen atoms (N1 and N2), and alkylation can occur at either position, leading to a mixture of 1-benzyl-4-bromo-1H-indazole and the desired this compound. Achieving a high yield of the N2 isomer is paramount for efficient downstream applications.

This guide will delve into the critical parameters that influence the N1/N2 ratio and provide practical solutions to common problems encountered during the synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low overall yield of benzylated products 1. Incomplete deprotonation of 4-bromo-1H-indazole: The base may not be strong enough or used in insufficient quantity. 2. Poor reactivity of the benzylating agent: The benzyl halide might be of poor quality or degraded. 3. Reaction temperature is too low: Insufficient thermal energy for the reaction to proceed at a reasonable rate. 4. Reaction time is too short: The reaction has not gone to completion.1. Optimize the base: Switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure at least 1.1 equivalents of the base are used. 2. Verify reagent quality: Use freshly purchased or purified benzyl bromide or benzyl chloride. 3. Adjust the temperature: Gradually increase the reaction temperature, monitoring for any decomposition. A typical range is room temperature to 60 °C. 4. Extend the reaction time: Monitor the reaction progress by TLC or LC-MS and continue until the starting material is consumed.
Poor regioselectivity (high proportion of N1 isomer) 1. Choice of solvent: Polar aprotic solvents like DMF and DMSO can favor N1 alkylation.[1] 2. Nature of the counter-ion: Smaller cations (e.g., Li+) tend to coordinate with N1, directing alkylation to this position. 3. Steric hindrance: While the 4-bromo substituent is not at a position to directly sterically hinder N1 or N2, the overall electronic and steric environment of the indazole ring plays a role.[1][2]1. Solvent selection: Employ less polar, non-coordinating solvents like tetrahydrofuran (THF) or toluene.[1] 2. Base and counter-ion: Use bases with larger counter-ions such as cesium carbonate (Cs₂CO₃) or potassium salts, which can favor N2 alkylation.[3] 3. Alternative alkylating agents: Consider using benzylating agents that favor N2 substitution under specific catalytic conditions.[4]
Formation of multiple byproducts 1. Over-alkylation: If the product is susceptible to further reaction. 2. Decomposition of reagents or products: This can be caused by excessive heat or prolonged reaction times. 3. Side reactions of the benzylating agent: Benzyl halides can undergo self-condensation or other side reactions.1. Control stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the benzylating agent. 2. Optimize reaction conditions: Use the lowest effective temperature and monitor the reaction to avoid unnecessary heating after completion. 3. Purify reagents: Ensure the purity of all starting materials.
Difficulty in separating N1 and N2 isomers 1. Similar polarity of the isomers: The structural similarity of the N1 and N2 isomers can make chromatographic separation challenging.1. Optimize chromatography: Use a high-resolution silica gel and carefully select the eluent system. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) can be effective. 2. Recrystallization: If a solid, attempt fractional recrystallization from a suitable solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving high N2 regioselectivity in the benzylation of 4-bromo-1H-indazole?

A1: The choice of base and solvent system is the most critical factor. Generally, using a strong base with a large counter-ion (e.g., Cs₂CO₃ or K₂CO₃) in a non-polar, aprotic solvent like THF or toluene tends to favor the formation of the N2 isomer.[1][3] This is because polar aprotic solvents can solvate the cation, leading to a "freer" indazolide anion where the more sterically accessible N1 position is favored. In less polar solvents, ion-pairing effects can direct the alkylation towards the N2 position.

Q2: Can I use benzyl chloride instead of benzyl bromide?

A2: Yes, benzyl chloride can be used. However, benzyl bromide is generally more reactive than benzyl chloride, which may lead to shorter reaction times or allow for milder reaction conditions. If you use benzyl chloride, you may need to increase the reaction temperature or use a more reactive catalytic system to achieve a comparable reaction rate.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (4-bromo-1H-indazole), the two product isomers, and the benzylating agent. The consumption of the starting material and the appearance of the product spots will indicate the reaction's progress. For more quantitative analysis and to distinguish between the N1 and N2 isomers, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q4: What is the expected 1H NMR chemical shift difference between the N1-benzyl and N2-benzyl protons?

A4: While specific values can vary depending on the solvent and other substituents, you can generally expect a difference in the chemical shift of the benzylic protons (-CH₂-). Often, the benzylic protons of the N2-isomer appear slightly downfield compared to the N1-isomer. However, definitive structural elucidation should be confirmed by 2D NMR techniques like NOESY, which can show through-space correlations between the benzylic protons and the protons on the indazole ring.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-bromo-1H-indazole

  • Benzyl bromide

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-bromo-1H-indazole (1.0 eq).

  • Solvent and Base Addition: Add anhydrous THF to the flask to make a 0.1-0.2 M solution. With vigorous stirring, add cesium carbonate (1.5 eq) or potassium carbonate (2.0 eq).

  • Addition of Benzylating Agent: Slowly add benzyl bromide (1.1 eq) to the suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to a gentle reflux (around 60-65 °C). Monitor the reaction progress by TLC. The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts and wash the solid with a small amount of THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to separate the N1 and N2 isomers.

Visualizing the Reaction Pathway and Troubleshooting

To better understand the reaction and the factors influencing the outcome, the following diagrams illustrate the key concepts.

G cluster_0 Reaction Pathway 4-bromo-1H-indazole 4-bromo-1H-indazole Indazolide anion Indazolide anion 4-bromo-1H-indazole->Indazolide anion Base (e.g., Cs2CO3) Solvent (e.g., THF) N1-alkylation N1-alkylation Indazolide anion->N1-alkylation Benzyl Bromide N2-alkylation N2-alkylation Indazolide anion->N2-alkylation Benzyl Bromide 1-Benzyl-4-bromo-1H-indazole 1-Benzyl-4-bromo-1H-indazole N1-alkylation->1-Benzyl-4-bromo-1H-indazole Work-up This compound This compound N2-alkylation->this compound Work-up

Caption: General reaction pathway for the benzylation of 4-bromo-1H-indazole.

G Low Yield Low Yield Incomplete Deprotonation Incomplete Deprotonation Low Yield->Incomplete Deprotonation Cause Poor Reagent Quality Poor Reagent Quality Low Yield->Poor Reagent Quality Cause Suboptimal Temp/Time Suboptimal Temp/Time Low Yield->Suboptimal Temp/Time Cause Increase Base Strength/Amount Increase Base Strength/Amount Incomplete Deprotonation->Increase Base Strength/Amount Solution Verify Reagent Purity Verify Reagent Purity Poor Reagent Quality->Verify Reagent Purity Solution Optimize Reaction Conditions Optimize Reaction Conditions Suboptimal Temp/Time->Optimize Reaction Conditions Solution

Caption: Troubleshooting workflow for low reaction yield.

References

  • Jin, G.-Q., et al. (2020). Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Royal Society of Chemistry. [Link]

  • He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58(44), 6426-6429. [Link]

  • Keating, A., et al. (2023). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Molecules, 28(1), 1. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules, 27(15), 4936. [Link]

  • The improvement of two kinds of synthetic methods of indazoles. (2012). ResearchGate. [Link]

  • Alam, M. S., & Keating, A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide. (2008).
  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. (2021). Molecules, 26(8), 2158. [Link]

Sources

Troubleshooting guide for the synthesis of substituted 2H-indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Substituted 2H-Indazoles

From the Desk of the Senior Application Scientist

Welcome to the technical support center for synthetic challenges related to substituted 2H-indazoles. As a critical scaffold in medicinal chemistry and drug development, the indazole nucleus presents unique synthetic hurdles, primarily centered on controlling regioselectivity.[1][2] This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab. We will delve into the causality behind experimental choices to empower you with robust, self-validating protocols.

Section 1: The Core Challenge - Controlling N-Alkylation Regioselectivity

The direct alkylation of a 1H-indazole nucleus is often the most straightforward approach, but it frequently yields a mixture of N1 and N2 substituted isomers, with the N1 product often being the thermodynamic favorite.[3][4][5] Achieving high selectivity for the less stable 2H-indazole tautomer requires a nuanced understanding of the interplay between the substrate, reagents, and reaction conditions.

Question 1: My N-alkylation of a 1H-indazole is yielding a mixture of N1 and N2 isomers. How can I selectively obtain the 2H-indazole (N2-substituted) product?

Answer: This is the most common challenge in indazole synthesis. Achieving N2 selectivity often involves steering the reaction away from the thermodynamically favored N1 product.[3][5] Here are several field-proven strategies, moving from simple condition changes to more advanced methods.

A1.1: Mechanistic Insight - Kinetic vs. Thermodynamic Control

Direct alkylation typically proceeds after deprotonation of the indazole N-H by a base, creating an indazolide anion. This anion has nucleophilic character at both N1 and N2. The N1 position is generally more sterically accessible and the resulting product is thermodynamically more stable.[3] N2-alkylation is often the kinetically favored pathway, especially with bulky electrophiles or under conditions that prevent equilibration.

A1.2: Strategic Approaches for N2-Selectivity

  • Acid-Promoted Alkylation with Trichloroacetimidates: This is a highly reliable method for achieving excellent N2 selectivity. The reaction proceeds under acidic conditions (e.g., TfOH or Cu(OTf)₂) with an alkyl 2,2,2-trichloroacetimidate as the alkylating agent.[4][6] The proposed mechanism involves protonation of the imidate, which is then attacked by the N2-nitrogen of the indazole.[7] This method effectively avoids the formation of N1 isomers.[6]

    • Protocol: To a solution of the 1H-indazole (1.0 equiv) and the alkyl 2,2,2-trichloroacetimidate (1.2 equiv) in an anhydrous solvent like dichloromethane (DCM) at 0 °C, add trifluoromethanesulfonic acid (TfOH, 0.1 equiv). Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LCMS).

  • Metal-Mediated Direct Alkylation: Certain metal salts can influence the regioselectivity. Gallium (Ga) and Aluminum (Al) have been shown to mediate the direct alkylation of indazoles with α-bromocarbonyl compounds, favoring the N2 product.[3] The selectivity is thought to arise from weak coordination between the metal center and the indazole ring nitrogens.[3]

  • Solvent and Counter-ion Effects: The choice of base and solvent can dramatically alter the N1:N2 ratio. Polar aprotic solvents like DMF or DMSO tend to solvate the cation of the base, creating a "naked" indazolide anion that reacts based on its inherent nucleophilicity (often favoring N1). Less polar solvents like THF can lead to the formation of tight ion pairs, where the cation's position influences the alkylation site.

Below is a decision-making workflow for troubleshooting poor N2 selectivity.

G start Start: Poor N2 Selectivity (Mixture of N1/N2 isomers) check_method Are you using a standard base-mediated alkylation? start->check_method acid_method Switch to Acid-Promoted Method (e.g., Trichloroacetimidate with TfOH) check_method->acid_method Yes check_base Analyze Base & Solvent System check_method->check_base No (Using other method) acid_success High N2 Selectivity Achieved acid_method->acid_success na_dmf Using NaH/DMF or K2CO3/DMF? check_base->na_dmf switch_ga_al Consider Ga/Al-mediated alkylation for α-halocarbonyls na_dmf->switch_ga_al Yes explore_other Explore alternative conditions (e.g., phase-transfer catalysis) or a different synthetic route entirely na_dmf->explore_other No switch_ga_al->acid_success

Caption: Troubleshooting workflow for poor N2-alkylation selectivity.

Question 2: I am consistently getting the N1-substituted product as the major isomer. What conditions favor N1-alkylation, and why?

Answer: Understanding the conditions that favor N1-alkylation is key to avoiding them when targeting the N2 position. N1-alkylation is often the thermodynamically controlled pathway.[5]

A2.1: Causality of N1-Selectivity

  • Chelation Control: If your indazole has a substituent at the C7 or C3 position capable of chelation (e.g., an ester or carboxylate), using a large cation like Cesium (Cs⁺) can strongly favor N1 substitution. The Cs⁺ ion coordinates with both the substituent and the N1 nitrogen, forming a tight ion pair that blocks the N2 position and directs the electrophile to N1.[8]

  • Thermodynamic Equilibration: In some cases, an initial mixture of N1 and N2 products can equilibrate to the more stable N1 isomer, especially at higher temperatures or with longer reaction times in solvents like DMF.[5] Regioselective N-acylation, for instance, often yields the N1 product because the N2-acylindazole can isomerize to the more stable N1 regioisomer.[5]

Table 1: Influence of Reaction Conditions on N1:N2 Regioselectivity for a Model Indazole-3-carboxylate

BaseSolventPredominant ProductProbable RationaleReference
Cs₂CO₃DMFN1Strong chelation effect of Cs⁺ between the C3-ester and N1 nitrogen directs alkylation.[8][8]
NaHDMFN1/N2 Mixture (often N1 favored)"Naked" anion reacts, often favoring the thermodynamic N1 product.[5][5]
K₂CO₃AcetonitrileN1/N2 MixtureLess chelation and solvation compared to Cs⁺/DMF; outcome is substrate-dependent.
TfOH (Acid)DCMN2 (exclusively)Reaction proceeds via a different, non-anionic mechanism that intrinsically favors N2 attack.[6][7][6]

Section 2: Troubleshooting Specific Synthetic Routes

Beyond direct alkylation, 2H-indazoles are often constructed via cyclization reactions. Each method has its own set of potential failures.

Question 3: My Davis-Beirut reaction to form a 2H-indazole is giving low yields. What are the most critical parameters to investigate?

Answer: The Davis-Beirut reaction is a powerful method for synthesizing 2H-indazoles from precursors like o-nitrobenzylamines, proceeding through a key nitroso imine intermediate.[9][10] Its efficiency is highly sensitive to solvent composition and base strength.

A3.1: Critical Optimization Parameters

  • The Role of Water: This is a frequently overlooked but critical parameter. While the reaction is often run in an alcohol solvent (e.g., n-propanol), the addition of a specific amount of water can dramatically increase the yield. For example, one study found that adding 15% water to n-propanol boosted the yield from 27% to 65%.[9] However, this effect has a ceiling; excessive water (e.g., >25%) can cause a sharp decrease in yield as it opens up alternative reaction pathways for the reactive intermediates.[9]

  • Substrate Scope Limitations: The reaction is most efficient with primary alkyl amines and primary alcohols.[9] Using secondary alcohols, anilines, or sterically hindered amines can significantly reduce the reaction's efficiency.[9] If your substrate falls into this category, you may need to explore alternative synthetic routes.

  • Base and Temperature: The reaction is typically run under basic conditions (e.g., KOH, NaOH) with heating.[11] Insufficient base or temperature can lead to an incomplete reaction. Ensure the base is fresh and the reaction reaches the target temperature.

G start o-Nitrobenzylamine + Primary Amine step1 Base (e.g., KOH) Alcohol Solvent start->step1 intermediate1 Nitroso Imine Intermediate (Key Reactive Species) step1->intermediate1 optimization Critical Optimization Point: Solvent System (Alcohol + Water) step1->optimization step2 N-N Bond Formation (Intramolecular Cyclization) intermediate1->step2 product Substituted 2H-Indazole step2->product

Sources

Preventing degradation of 2-Benzyl-4-bromo-2H-indazole during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Benzyl-4-bromo-2H-indazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile synthetic intermediate. Our goal is to provide you with field-proven insights and troubleshooting strategies to prevent its degradation during chemical reactions, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the laboratory. We focus on diagnosing the root cause and providing actionable solutions based on mechanistic principles.

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) is resulting in low yields and a significant amount of a debrominated byproduct, 2-Benzyl-2H-indazole. What is causing this, and how can I prevent it?

A1: This is a classic case of premature reductive dehalogenation, a common side reaction in palladium-catalyzed cross-couplings involving aryl bromides.[1] The catalytic cycle for cross-coupling involves a Pd(0) species. However, this same catalyst can intercept hydride sources in your reaction mixture, leading to the replacement of the bromine atom with hydrogen.

Causality:

  • Hydride Source: The "hydride" can originate from various sources, including solvents (e.g., isopropanol, ethanol), the boronic acid/ester reagent itself, or even certain bases and additives.

  • Catalyst Activity: Highly active palladium catalysts, especially those with phosphine ligands, are efficient at both cross-coupling and reductive dehalogenation. The choice of ligand and reaction temperature can tip the balance.[1]

Mitigation Strategies:

  • Solvent & Base Selection: Use anhydrous, aprotic solvents like dioxane, toluene, or DMF. Avoid alcohol-based solvents if dehalogenation is observed. Choose your base carefully; bases like K₃PO₄ or Cs₂CO₃ are often preferred over alkoxides in sensitive systems.

  • Inert Atmosphere: Rigorously degas your reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen). Oxygen can damage the catalyst, but its absence is critical to prevent other side reactions as well.

  • Temperature Control: Higher temperatures can accelerate the rate of dehalogenation more than the desired coupling.[2] Run reactions at the lowest effective temperature. It may be beneficial to run reactions at a lower temperature for a longer duration.[2][3]

  • Reagent Purity: Ensure all reagents, particularly the boronic acid or its ester, are pure and dry.

Workflow for Optimizing a Suzuki Coupling to Minimize Dehalogenation

G start Low Yield & Debromination Observed check_hydride Identify Potential Hydride Sources start->check_hydride solvent Solvent (e.g., IPA, EtOH)? check_hydride->solvent Yes base Base (e.g., NaOEt)? check_hydride->base Yes reagents Wet Reagents? check_hydride->reagents Yes action_solvent Switch to Anhydrous Aprotic Solvent (Dioxane, Toluene) solvent->action_solvent action_base Use Non-Hydridic Base (K₃PO₄, Cs₂CO₃) base->action_base action_reagents Use Anhydrous Reagents Under Inert Atmosphere reagents->action_reagents optimize_temp Lower Reaction Temperature (e.g., 110°C -> 80°C) action_solvent->optimize_temp action_base->optimize_temp action_reagents->optimize_temp success Improved Yield & Purity optimize_temp->success Problem Solved

Caption: Troubleshooting workflow for reductive dehalogenation.

Q2: I'm performing a reaction under basic conditions (e.g., with KOtBu or NaOH) and my starting material is being consumed, but my primary isolate is 4-bromo-2H-indazole. Why is the N-benzyl group cleaving?

A2: You are observing N-debenzylation. The N-benzyl group on indazoles, while generally stable, is susceptible to cleavage under specific conditions, particularly strong bases in the presence of oxygen.[4]

Mechanism of Degradation: The reaction proceeds via an oxidative pathway. Strong bases can deprotonate the benzylic C-H bond, forming a carbanion. This intermediate is then oxidized by dissolved oxygen in the solvent, ultimately leading to the cleavage of the C-N bond and formation of benzaldehyde and the debenzylated indazole.[3][4]

Preventative Measures:

  • Strict Anaerobic Conditions: This is the most critical factor. Use a Schlenk line or a glovebox to ensure the complete exclusion of oxygen. Degas all solvents thoroughly (e.g., via freeze-pump-thaw cycles or by bubbling with argon for an extended period).

  • Choice of Base: If possible, use a milder or non-nucleophilic base. The propensity for debenzylation often follows the strength of the base.

  • Temperature Management: In problematic cases, running the reaction at a lower temperature (e.g., 0 °C) can be the difference between product recovery and complete degradation.[3]

ParameterHigh Risk ConditionRecommended MitigationRationale
Atmosphere Air / Poorly degassedArgon / Nitrogen atmosphere (Glovebox or Schlenk)Prevents the critical oxidation step following benzylic deprotonation.[4]
Base Strong alkoxides (KOtBu)Weaker inorganic bases (K₂CO₃, Cs₂CO₃)Reduces the rate of initial benzylic proton abstraction.
Temperature Room Temp or Elevated0 °C to Room TempSlows the rate of the degradation pathway, which may have a higher activation energy than the desired reaction.[3]

Table 1: Mitigating N-Debenzylation under Basic Conditions.

Frequently Asked Questions (FAQs)

This section covers general questions regarding the stability, handling, and reactivity of this compound.

Q3: What are the optimal long-term storage conditions for this compound?

A3: For optimal stability and to ensure reagent integrity over time, this compound should be stored under controlled conditions. Based on its structure and supplier recommendations, the best practice is to store it sealed in a dry environment at 2-8°C.[5] It should be protected from light and moisture. An inert atmosphere (argon or nitrogen) is recommended for the container headspace, especially after it has been opened.

Q4: How stable is the C-Br bond to strongly nucleophilic or organometallic reagents?

A4: The aryl C-Br bond is reactive towards strong organometallic reagents. Reagents like n-butyllithium or Grignard reagents can participate in halogen-metal exchange.[6][7] This can be an intended synthetic step to form an organometallic intermediate for further reaction. However, if you are targeting another part of the molecule (e.g., deprotonation elsewhere), this will be a competing and often faster reaction. To avoid unwanted halogen-metal exchange, consider using milder bases (e.g., LDA) and maintaining very low temperatures (-78 °C).

Q5: Can the indazole ring itself cause issues in transition-metal-catalyzed reactions?

A5: Yes, the nitrogen atoms in the indazole ring can act as ligands and coordinate to the metal center of a catalyst (e.g., Palladium, Copper).[8] This can lead to catalyst inhibition or "poisoning" by forming stable, off-cycle complexes. In some cases, this can be mitigated by using a higher catalyst loading or by selecting ligands that are less easily displaced by the indazole nitrogens.

Primary Degradation Pathways Summary

G cluster_0 Degradation Pathways start This compound debenz N-Debenzylation start->debenz dehalo Reductive Dehalogenation start->dehalo prod_debenz 4-Bromo-2H-indazole debenz->prod_debenz cond_debenz Conditions: - Strong Base (e.g., KOtBu) - Presence of O₂ debenz->cond_debenz prod_dehalo 2-Benzyl-2H-indazole dehalo->prod_dehalo cond_dehalo Conditions: - Pd Catalyst - Hydride Source (Solvent, etc.) dehalo->cond_dehalo

Caption: Major degradation pathways for this compound.

Experimental Protocols
Protocol 1: Oxidative N-Debenzylation using KOtBu/DMSO/O₂

This protocol is provided for mechanistic understanding and is based on a general procedure for debenzylating N-benzyl heterocycles.[3] It illustrates the conditions that can lead to unwanted degradation.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol).

  • Dissolution: Add anhydrous DMSO (10 mL) and stir until the solid is fully dissolved.

  • Base Addition: While stirring at room temperature, add a 1 M solution of potassium tert-butoxide (KOtBu) in THF (7.0 mmol, 7.0 mL).

  • Oxidation: Bubble oxygen gas through the solution using a gas dispersion tube for 10-15 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • Quench & Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride. Extract the product three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to isolate the debenzylated product, 4-bromo-2H-indazole.[3]

References
  • Bo-Li, C., & Rewolinski, M. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. [Link]

  • Unknown Author. (n.d.). Effect of temperature on the synthesis of indazoles. ResearchGate. [Link]

  • Ghosh, S., Mondal, S., & Hajra, A. (2020). Direct Catalytic Functionalization of Indazole Derivatives. Advanced Synthesis & Catalysis. [Link]

  • Bugatti, K. (2020). Stability of N-Benzyl substituted indazoles? ResearchGate. [Link]

  • Bach, T., & Heuser, S. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. The Journal of Organic Chemistry. [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis. [Link]

  • Unknown Author. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. The Royal Society of Chemistry. [Link]

  • Unknown Author. (n.d.). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]

  • Lill, R., et al. (2008). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. Journal of Medicinal Chemistry. [Link]

  • Kotschy, A., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering. [Link]

  • Unknown Author. (n.d.). Dehalogenation. Wikipedia. [Link]

  • Unknown Author. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • Bach, T., & Heuser, S. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. ResearchGate. [Link]

  • Phale, P. S., & Basu, A. (2003). Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. Applied Microbiology and Biotechnology. [Link]

  • Al-Awadi, F., et al. (2018). Photochemical Conversion of Indazoles into Benzimidazoles. Chemistry – A European Journal. [Link]

  • Unknown Author. (2015). Halogenation and Dehalogenation in the Industry. YouTube. [Link]

  • da Silva, G. M., et al. (2018). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry. [Link]

  • Unknown Author. (n.d.). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. ChemRxiv. [Link]

  • The Organic Chemistry Tutor. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. [Link]

  • Wang, S., et al. (2022). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer. Journal of Medicinal Chemistry. [Link]

  • Rivera, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. [Link]

  • Unknown Author. (n.d.). Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazol. Unknown Source. [Link]

  • Reddy, T. S., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences. [Link]

  • Ciriminna, R., & Pagliaro, M. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. qualitas1998.net. [Link]

  • Unknown Author. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]

  • Pérez-Villanueva, M., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules. [Link]

  • Ye, N., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules. [Link]

  • Miller, S. J., et al. (2023). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Journal of the American Chemical Society. [Link]

  • Unknown Author. (n.d.). Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. hymasynthesis.com. [Link]

Sources

Validation & Comparative

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-Benzyl-4-bromo-2H-indazole Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of kinase inhibitor discovery, achieving target specificity is a paramount challenge. The 2H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2] This guide provides an in-depth comparative analysis of the cross-reactivity profile of 2-Benzyl-4-bromo-2H-indazole based inhibitors, a class of compounds showing promise in cancer therapy. By examining experimental data from close structural analogs and established drugs, we aim to provide a rational framework for anticipating and evaluating the selectivity of this inhibitor class.

The indazole nucleus is a versatile scaffold found in several approved anti-cancer drugs, such as Axitinib and Pazopanib, which are tyrosine kinase inhibitors.[2] The 2H-indazole isomeric form, in particular, has been explored for the development of inhibitors targeting a range of kinases, including Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a compelling oncology target.[3]

The this compound Scaffold: A Focus on PLK4 Inhibition

While specific data for the titular compound is not publicly available, extensive research on closely related 2H-indazole derivatives allows us to build a strong predictive profile. A notable example is the recently developed potent indazole-based PLK4 inhibitor, compound C05 .[3] The structural similarities between this compound and the core of C05 suggest they are likely to share a similar primary target and off-target profile.

Understanding the Target: Polo-like Kinase 4 (PLK4)

PLK4 is a serine/threonine kinase that plays a critical role in mitosis. Its overexpression is implicated in several cancers, making it an attractive target for therapeutic intervention.[3] The development of selective PLK4 inhibitors is a key strategy in oncology drug discovery.

Comparative Cross-Reactivity Profiling

To understand the selectivity of the this compound scaffold, we will compare the cross-reactivity data of a close analog, C05 , with the established multi-kinase inhibitor, Axitinib , which also features an indazole core and inhibits PLK4.[3]

Kinase Selectivity Profile of a 2H-Indazole Analog (C05)

Compound C05, a novel indazole-based PLK4 inhibitor, was profiled against a panel of nine other kinases to assess its selectivity. The results demonstrate a favorable selectivity profile for PLK4.[3]

Kinase% Inhibition at 0.5 µM
PLK4 87.45%
PLK1Low
PLK3Low
CDK4Low
Other Kinases in PanelData not specified as low

Table 1: Kinase selectivity profile of compound C05. This data highlights the compound's high potency against its intended target, PLK4, with minimal activity against other tested kinases at the same concentration, indicating good selectivity.[3]

Axitinib: A Broader Kinase Inhibitor with an Indazole Core

Axitinib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) but also demonstrates significant activity against other kinases, including PLK4.[3] Its broader profile provides a useful contrast to the more selective C05.

KinaseIC50 (nM)
VEGFR10.1
VEGFR20.2
VEGFR30.1-0.3
PDGFRβ1.6
c-KIT1.7
PLK4 4.2 (Ki)

Table 2: Kinase inhibition profile of Axitinib. Axitinib displays potent inhibition across multiple receptor tyrosine kinases in addition to PLK4, classifying it as a multi-kinase inhibitor.[3]

Experimental Methodologies for Cross-Reactivity Profiling

The determination of a kinase inhibitor's selectivity is a critical step in its preclinical development. Here, we outline a standard workflow for assessing the cross-reactivity profile of a novel inhibitor like this compound.

Kinase Panel Screening Workflow

G cluster_0 Preparation cluster_1 Primary Screen cluster_2 Hit Identification & IC50 Determination cluster_3 Data Analysis & Comparison a Synthesize & Purify This compound b Prepare Stock Solution (e.g., 10 mM in DMSO) a->b c Single Concentration Screen (e.g., 1 µM) against a broad kinase panel (e.g., >400 kinases) b->c d Measure % Inhibition c->d e Identify 'Hits' (% Inhibition > Threshold, e.g., 50%) d->e f Perform Dose-Response Assay for each 'Hit' e->f g Calculate IC50 Values f->g h Generate Selectivity Profile (e.g., Kinome Map) g->h i Compare with Alternative Inhibitors (e.g., Axitinib) h->i

Caption: Workflow for Kinase Cross-Reactivity Profiling.

Step-by-Step Protocol for a Radiometric Kinase Assay

This protocol provides a generalized procedure for determining the inhibitory activity of a compound against a specific kinase.

  • Preparation of Reagents:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a stock solution of the substrate peptide in kinase buffer.

    • Prepare a stock solution of [γ-³²P]ATP.

    • Prepare serial dilutions of the this compound inhibitor in DMSO.

  • Assay Setup:

    • In a 96-well plate, add the kinase, substrate peptide, and inhibitor solution.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Add a scintillant to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Interpreting the Data: Selectivity and Off-Target Effects

A selective kinase inhibitor is generally defined as one that is significantly more potent against its intended target than against other kinases. The degree of selectivity can be quantified using various metrics, such as the selectivity score (S-score). A lower S-score at a given concentration threshold indicates higher selectivity.

The cross-reactivity profile of the this compound scaffold, as inferred from its analog C05, suggests a high degree of selectivity for PLK4.[3] This is in contrast to the broader activity of Axitinib.[3] This predicted selectivity is a desirable characteristic, as it may translate to a wider therapeutic window and fewer off-target side effects.

Signaling Pathway Context

G cluster_0 Cell Cycle Regulation PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole Phosphorylates & Activates Mitosis Mitotic Progression Centriole->Mitosis Apoptosis Apoptosis Centriole->Apoptosis Dysregulation leads to Inhibitor This compound (or analog C05) Inhibitor->PLK4 Inhibits

Caption: Simplified PLK4 Signaling Pathway and Point of Inhibition.

Inhibition of PLK4 by a this compound based inhibitor would disrupt centriole duplication, leading to mitotic errors and ultimately inducing apoptosis in cancer cells. The selectivity of the inhibitor for PLK4 is crucial to minimize interference with other essential cellular signaling pathways.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of selective kinase inhibitors, particularly targeting PLK4. The available data from close analogs suggests a high degree of selectivity, which is a significant advantage in drug development. However, to definitively establish the cross-reactivity profile of this compound itself, comprehensive experimental validation is necessary.

Future work should focus on:

  • Kinome-wide screening of this compound to empirically determine its selectivity profile.

  • Cellular thermal shift assays (CETSA) to confirm target engagement in a cellular context.

  • In vivo studies to assess the therapeutic efficacy and safety profile of lead compounds based on this scaffold.

By employing a rigorous and systematic approach to cross-reactivity profiling, researchers can confidently advance promising this compound based inhibitors through the drug discovery pipeline.

References

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

Sources

Benchmarking the antibacterial activity of 2-Benzyl-4-bromo-2H-indazole against known antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Benchmarking a Novel Indazole Derivative Against Standard-of-Care Antibiotics

In the face of mounting antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is a critical priority in drug discovery. This guide provides a comprehensive framework for evaluating the antibacterial potential of a novel synthetic compound, 2-Benzyl-4-bromo-2H-indazole, benchmarked against established antibiotics. We will delve into the rationale behind the experimental design, provide detailed protocols for assessing antibacterial activity, and present a comparative analysis of its efficacy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of new antimicrobial agents.

Introduction to this compound and the Need for Novel Antibacterials

The indazole nucleus is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Derivatives of indazole have been reported to exhibit a range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[3][4] Some indazole derivatives have been shown to exert their antibacterial effects by inhibiting crucial bacterial enzymes like filamentous temperature-sensitive protein Z (FtsZ) or DNA gyrase, offering potential new mechanisms to combat resistant bacteria.[5][6]

This compound is a novel derivative designed to explore the impact of specific substitutions on the indazole core's antibacterial spectrum and potency. This guide outlines the essential head-to-head comparison of this investigational compound against a panel of widely used antibiotics: Ampicillin, Ciprofloxacin, and Gentamicin. These comparators represent three distinct classes of antibiotics—β-lactams, fluoroquinolones, and aminoglycosides, respectively—each with a unique mechanism of action, providing a robust benchmark for the novel compound's performance.[7][8]

Principles of Antibacterial Susceptibility Testing

To ensure the generation of reliable and reproducible data, all antibacterial testing must adhere to standardized methodologies. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing, which form the bedrock of the protocols described herein.[9][10][11] The primary metrics for quantifying antibacterial activity are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[12] It is a measure of the compound's bacteriostatic activity.

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][14] The MBC provides insight into the bactericidal potential of the compound. A common criterion for defining bactericidal activity is an MBC-to-MIC ratio of ≤ 4.[15]

Experimental Methodology

The following sections detail the step-by-step protocols for determining the MIC and MBC of this compound and the comparator antibiotics. The choice of bacterial strains is critical for evaluating the breadth of activity. A representative panel should include both Gram-positive and Gram-negative bacteria, as well as strains with known resistance profiles.

Bacterial Strains:

  • Staphylococcus aureus (ATCC 29213) - Gram-positive cocci

  • Escherichia coli (ATCC 25922) - Gram-negative bacilli

  • Pseudomonas aeruginosa (ATCC 27853) - Gram-negative bacilli, known for intrinsic and acquired resistance

  • Methicillin-resistant Staphylococcus aureus (MRSA) (Clinical Isolate) - A key target for new antibiotics

Comparator Antibiotics:

  • Ampicillin: A broad-spectrum β-lactam antibiotic that inhibits bacterial cell wall synthesis.[16][17][18]

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits bacterial DNA gyrase and topoisomerase IV.[19][20][21]

  • Gentamicin: An aminoglycoside that inhibits protein synthesis by binding to the 30S ribosomal subunit.[22][23][24]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the CLSI M07 guidelines for broth dilution methods for aerobic bacteria.[10]

Materials:

  • Sterile 96-well round-bottom microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial cultures in the logarithmic growth phase

  • Stock solutions of this compound and comparator antibiotics

  • Sterile diluents (e.g., DMSO for the test compound, sterile water for antibiotics)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test organism.

    • Inoculate the colonies into a tube of sterile saline or MHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of this compound and each comparator antibiotic at a concentration of 1280 µg/mL.

    • In a 96-well plate, add 100 µL of MHB to wells 2 through 12.

    • Add 200 µL of the stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no antimicrobial agent), and well 12 will be a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the antimicrobial concentrations will be halved.

    • The final concentrations will range from 64 µg/mL to 0.125 µg/mL.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_incubation Incubation & Reading Bacterial_Culture Bacterial Culture (Log Phase) McFarland Adjust to 0.5 McFarland Standard Bacterial_Culture->McFarland Standardize Dilution Dilute Inoculum (1:150) McFarland->Dilution Prepare inoculum Inoculation Inoculate with Bacterial Suspension Dilution->Inoculation Add to wells Serial_Dilution Serial Dilution of Test Compounds Serial_Dilution->Inoculation Incubate Incubate at 35°C (16-20 hours) Inoculation->Incubate Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC Observe

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a subsequent step to the MIC test.[14][25]

Materials:

  • Tryptic Soy Agar (TSA) plates

  • Sterile micropipettes and tips

  • Spreader or sterile loops

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

    • Spot-plate or spread the aliquot onto a TSA plate.

    • Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.

  • Incubation:

    • Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, count the number of colonies on each spot or plate.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

MBC_Workflow cluster_subculture Subculturing cluster_final Incubation & Reading MIC_Plate MIC Plate (Post-Incubation) Select_Wells Select Clear Wells (MIC and higher conc.) MIC_Plate->Select_Wells Plating Plate 10 µL onto TSA Agar Select_Wells->Plating Aliquot Incubate_Agar Incubate TSA Plates (18-24 hours) Plating->Incubate_Agar Incubate Read_MBC Read MBC (Lowest concentration with ≥99.9% killing) Incubate_Agar->Read_MBC Count colonies

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Comparative Performance Data

The following tables summarize the hypothetical antibacterial activity of this compound in comparison to the standard antibiotics. The data is presented as MIC and MBC values in µg/mL.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismThis compoundAmpicillinCiprofloxacinGentamicin
S. aureus (ATCC 29213)40.50.251
E. coli (ATCC 25922)1680.060.5
P. aeruginosa (ATCC 27853)64>2560.52
MRSA (Clinical Isolate)8>256324

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

MicroorganismThis compoundAmpicillinCiprofloxacinGentamicin
S. aureus (ATCC 29213)810.51
E. coli (ATCC 25922)32160.120.5
P. aeruginosa (ATCC 27853)>128>25612
MRSA (Clinical Isolate)16>256644

Analysis and Interpretation

Based on the hypothetical data, this compound demonstrates moderate antibacterial activity, particularly against Gram-positive organisms.

  • Activity against S. aureus: The compound shows promising activity against both the susceptible strain and the MRSA isolate, with MIC values of 4 µg/mL and 8 µg/mL, respectively. This is a significant finding, as MRSA is resistant to Ampicillin. The MBC/MIC ratio for both strains is 2, suggesting a bactericidal mechanism of action.[15]

  • Activity against Gram-negative bacteria: The compound is less potent against the Gram-negative bacteria tested. The MIC against E. coli is 16 µg/mL, and against the often-resistant P. aeruginosa, it is 64 µg/mL. The MBC values indicate a bactericidal effect against E. coli, but it appears to be primarily bacteriostatic against P. aeruginosa at the concentrations tested.

  • Comparison with Standard Antibiotics:

    • Against susceptible S. aureus, this compound is less potent than Ampicillin, Ciprofloxacin, and Gentamicin. However, its activity against MRSA is a key advantage over Ampicillin.

    • Ciprofloxacin and Gentamicin show superior potency against the tested Gram-negative bacteria.[26] The broad-spectrum nature of these established antibiotics highlights the challenges in developing novel agents with equivalent coverage.[]

Conclusion and Future Directions

This guide provides a robust framework for the initial evaluation of a novel antibacterial agent. The hypothetical data for this compound suggest that this compound warrants further investigation, particularly for its activity against drug-resistant Gram-positive pathogens like MRSA.

Future studies should aim to:

  • Confirm these findings with rigorous experimental data.

  • Expand the panel of bacterial strains to include more clinical isolates with diverse resistance mechanisms.

  • Investigate the mechanism of action to determine if it targets a novel bacterial pathway.

  • Conduct toxicity studies to assess the compound's safety profile.

By adhering to standardized methodologies and conducting thorough comparative analyses, the scientific community can effectively identify and advance promising new candidates in the critical fight against antimicrobial resistance.

References

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Tariq, M. A., & Holt, K. (2023). Gentamicin. In StatPearls. StatPearls Publishing. [Link]

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Syed, E., & Parmar, M. S. (2023). Ampicillin. In StatPearls. StatPearls Publishing. [Link]

  • Wang, Y., et al. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie, 348(4), 259–269. [Link]

  • Campoli-Richards, D. M., et al. (1988). Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 35(4), 373–447. [Link]

  • Wikipedia. (2023, December 27). Broad-spectrum antibiotic. [Link]

  • Rivera, G., et al. (2018). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 23(10), 2665. [Link]

  • Lui, C., et al. (2015). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1064–1069. [Link]

  • Orthobullets. (2024, September 28). Antibiotic Classification & Mechanism. [Link]

  • Moody, M. R., & Young, V. M. (1975). In vitro susceptibility of Pseudomonas aeruginosa to carbenicillin, gentamicin, and tobramycin. Antimicrobial Agents and Chemotherapy, 7(5), 584–591. [Link]

  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. [Link]

  • ResearchGate. (n.d.). Antibacterial activity of indazole derivatives (5a-o). [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ampicillin?. [Link]

  • Wikipedia. (2024, January 15). Gentamicin. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • ResearchGate. (2018). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. [Link]

  • Oriental Journal of Chemistry. (2018). Novel Substituted Indazoles towards Potential Antimicrobial Agents. [Link]

  • Yang, Z. (2023). Understanding Ampicillin: Mechanism of Action and Clinical Applications. Journal of Bacteriology and Parasitology, S22, 052. [Link]

  • Drugs.com. (2025, December 6). Antibiotics 101: List of Common Names, Types & Their Uses. [Link]

  • ResearchGate. (2019). (PDF) Synthesis, Characterization, and Evaluation Of Antibacterial 4H-1,2,4-triazole-5-(4-Bromophenoxymethyl). [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. [Link]

  • Chemistry & Biology Interface. (2016). Synthesis of novel (2H) indazole scaffold as an antimicrobial and anti-tubercular agent. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). [Link]

  • Dr Matt & Dr Mike. (2018, April 5). Gentamicin: Mechanism of Action [Video]. YouTube. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. [Link]

  • Wikipedia. (2024, January 10). Ampicillin. [Link]

  • Siddiqui, K. M., & Tuma, F. (2023). Ciprofloxacin. In StatPearls. StatPearls Publishing. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • Redalyc. (2014). Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole. [Link]

  • U.S. Food and Drug Administration. (n.d.). CIPRO (ciprofloxacin hydrochloride). [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. [Link]

  • Louisiana Department of Health. (n.d.). β-lactam Overview Ampicillin, commonly known as a broad-spectrum penicillin, is a type of aminopenicillin, a. [Link]

  • National Center for Biotechnology Information. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]

  • National Center for Biotechnology Information. (2018). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. [Link]

  • ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Gentamicin Sulfate?. [Link]

  • ScienceDirect. (2019). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • UCSF Benioff Children's Hospitals. (n.d.). Antibiotic Stewardship and Spectrum Guide. [Link]

  • Wikipedia. (2024, January 15). Ciprofloxacin. [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [Link]

  • Life in the Fast Lane. (2024, July 14). Gentamicin. [Link]

  • Dove Medical Press. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. [Link]

  • Redalyc. (2014). Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole. [Link]

Sources

A Senior Application Scientist's Guide to Comparative In Silico Docking: Evaluating 2-Benzyl-4-bromo-2H-indazole Against Target Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, scientists, and drug development professionals. Objective: To provide an in-depth, objective guide on conducting and interpreting comparative molecular docking studies, using 2-Benzyl-4-bromo-2H-indazole as a case study. This guide emphasizes methodological rationale, self-validating protocols, and actionable data interpretation.

Strategic Overview: Beyond a Single Score

In modern drug discovery, in silico molecular docking is an indispensable tool for predicting the binding orientation and affinity of a small molecule to a protein target.[1][2] The primary goals are to predict the binding pose, perform virtual screening of compound libraries, and estimate binding affinity to rank potential drug candidates.[3] However, a docking score in isolation is a number without context. Its true value is unlocked through rigorous comparison.

This guide moves beyond a simple "how-to" and focuses on a comparative framework. We will evaluate a novel compound, This compound , a member of the pharmacologically significant indazole family known for a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[4][5] To establish a scientifically sound benchmark, we will perform a parallel docking analysis with a well-characterized, high-affinity inhibitor against a selected target.

The Causality of Target Selection: The vast therapeutic potential of indazole scaffolds suggests multiple possible protein targets.[4] For this guide, we select the Bromodomain-containing protein 4 (BRD4) as our target. BRD4 is a crucial epigenetic "reader" that recognizes acetylated lysine residues on histones and is a validated therapeutic target in oncology and inflammatory diseases.[6] Its well-defined binding pocket and the availability of numerous high-resolution crystal structures with bound ligands make it an ideal candidate for a robust and verifiable docking study. As our comparative benchmark and positive control, we will use JQ1 , a potent and widely recognized inhibitor of the BET (bromodomain and extra-terminal domain) family, including BRD4.

The Comparative Docking Workflow: A Self-Validating System

A trustworthy in silico protocol must be self-validating. The inclusion of a known inhibitor (JQ1) and a re-docking validation step for the native ligand ensures that our chosen parameters and software can reliably reproduce experimentally observed phenomena. This builds confidence in the predictions made for our novel compound.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Interpretation PDB Fetch Target Structure (BRD4, PDB: 3MXF) PrepProt Prepare Receptor (Remove water, add hydrogens) PDB->PrepProt Grid Define Binding Site (Grid Box Generation) PrepProt->Grid Lig1 Prepare Test Ligand (this compound) DockTest Comparative Docking (Dock Test & Control Ligands) Lig1->DockTest Lig2 Prepare Control Ligand (JQ1) Lig2->DockTest Lig3 Prepare Native Ligand (for validation) DockVal Validation Docking (Re-dock native ligand) Lig3->DockVal Grid->DockVal Grid->DockTest AnalyzeVal Analyze Validation (Calculate RMSD) DockVal->AnalyzeVal AnalyzeComp Analyze Comparative Results (Scores & Poses) DockTest->AnalyzeComp AnalyzeVal->AnalyzeComp Compare Compare Interactions (Test vs. Control) AnalyzeComp->Compare Conclusion Draw Conclusions Compare->Conclusion

Caption: A self-validating workflow for comparative molecular docking.

Experimental Protocols: A Step-by-Step Guide

This section details the methodologies using widely accessible and validated software. We will use AutoDock Vina for the docking simulation due to its accuracy, speed, and widespread adoption in the scientific community.[7][8] For visualization and preparation, tools like UCSF Chimera or BIOVIA Discovery Studio Visualizer are recommended.[9][10]

Part A: Molecular Preparation

1. Receptor Preparation (BRD4)

  • Rationale: Raw PDB files contain experimental artifacts (water molecules, co-solvents) and lack information (hydrogen atoms) essential for accurate force field calculations.[11] This protocol refines the structure to a state suitable for docking.

  • Protocol:

    • Obtain Structure: Download the crystal structure of BRD4 in complex with an inhibitor from the Protein Data Bank (RCSB PDB). For this study, we will use PDB ID: 3MXF .[12]

    • Clean Structure: Load the PDB file into your visualization software. Remove all water molecules and any heteroatoms that are not part of the protein or essential cofactors. For 3MXF, this includes removing the bound ligand.

    • Add Hydrogens: Use the software's tools to add polar hydrogen atoms. This is critical for defining correct hydrogen bond donors and acceptors.

    • Assign Charges: Add Kollman charges to the protein atoms.

    • Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.[1]

2. Ligand Preparation (Test & Control)

  • Rationale: Ligands must be converted to 3D structures with correct stereochemistry, charges, and defined rotatable bonds to allow for conformational flexibility during docking.[9][13]

  • Protocol:

    • Obtain/Draw Structures:

      • This compound: Draw the structure using a chemical sketcher like ChemDraw or MarvinSketch and save as a MOL or SDF file.

      • JQ1 (Control): Obtain the structure from a database like PubChem or ZINC.

      • Native Ligand (Validation): Extract the ligand coordinates directly from the original PDB file (3MXF) and save it as a separate PDB file.

    • Generate 3D Coordinates & Add Hydrogens: Load the 2D structures into a preparation tool (e.g., UCSF Chimera, Open Babel). Generate 3D coordinates and add hydrogens appropriate for a physiological pH of 7.4.[1]

    • Energy Minimization: Perform a quick energy minimization using a suitable force field (e.g., MMFF94) to relieve any steric strain and obtain a low-energy starting conformation.

    • Assign Charges & Define Torsions: Use AutoDock Tools (part of MGLTools) or a similar program to assign Gasteiger charges, merge non-polar hydrogens, and automatically detect rotatable bonds (torsions).[13]

    • Save as PDBQT: Save the final prepared ligand structures in the PDBQT format.

Part B: Molecular Docking with AutoDock Vina

1. Docking Validation (Re-docking)

  • Rationale: Before docking our test compound, we must validate that our docking protocol can accurately reproduce the known binding pose of the original ligand in the crystal structure.[14] A successful validation, indicated by a low Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose, provides confidence in the chosen parameters.[15] An RMSD value below 2.0 Å is generally considered a successful reproduction of the binding mode.[16][17]

  • Protocol:

    • Define the Binding Site: Identify the binding pocket. The most reliable method is to use the coordinates of the co-crystallized ligand. In AutoDock Tools, center the grid box on the native ligand and adjust its size to encompass the entire binding site, typically with a 4-6 Å buffer around the ligand. Note the center coordinates and dimensions.

    • Configure Vina: Create a configuration file (conf.txt) specifying the paths to the receptor and prepared native ligand PDBQT files, the grid box center and size, and the output file name.

    • Run Docking: Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt

    • Analyze RMSD: Superimpose the top-ranked docked pose of the native ligand onto the original crystal structure and calculate the RMSD.

2. Comparative Docking

  • Protocol:

    • Modify Configuration: Sequentially, edit the conf.txt file to point to the PDBQT file for This compound and then for JQ1 .

    • Execute Vina: Run the Vina command for each ligand using the exact same receptor and grid box parameters used in the validation step. This consistency is critical for a fair comparison.

    • Collect Results: Vina will output a PDBQT file for each ligand containing multiple binding poses (typically 9) ranked by their predicted binding affinity in kcal/mol.[18]

Data Analysis and Interpretation

Quantitative Comparison

The primary quantitative output from AutoDock Vina is the binding affinity. A more negative value indicates a stronger predicted binding affinity.[16][18] We will compare the best score for our test compound against the known potent inhibitor, JQ1.

LigandPDB ID of TargetBest Binding Affinity (kcal/mol)Validation RMSD (Å)
Native Ligand (Re-docked)3MXF-9.8 (example)0.85 (example)
JQ1 (Control) 3MXF-9.5 (example)N/A
This compound 3MXF-8.2 (example)N/A

Note: The values above are illustrative examples. Actual results will be generated by the simulation.

Qualitative and Structural Comparison
  • Rationale: A good score is meaningless if the binding pose is not chemically sensible. We must visually inspect the interactions to understand how the ligand is binding.[19] The key is to compare the interactions of our test compound with those of the high-affinity control.

  • Analysis Steps:

    • Visualize Poses: Load the prepared receptor (BRD4) and the docked output files for both JQ1 and this compound into a molecular viewer.

    • Identify Key Interactions for JQ1: Analyze the binding pose of JQ1. For BRD4, key interactions typically involve a hydrogen bond with the highly conserved asparagine (Asn140 in 3MXF) and several hydrophobic/van der Waals interactions within the acetyl-lysine binding pocket.

    • Analyze Interactions for Test Compound: Does this compound form a hydrogen bond with the same asparagine? Does its benzyl group occupy a similar hydrophobic pocket as JQ1's corresponding moiety? Does the bromine atom form any halogen bonds or specific interactions?

G cluster_target BRD4 Binding Pocket cluster_ligands Ligands ASN140 Asn140 (H-Bond Donor/Acceptor) Hydrophobic Hydrophobic Pocket JQ1 JQ1 (Control) H-Bond Acceptor Hydrophobic Moiety JQ1:h->ASN140 Key H-Bond JQ1:v->Hydrophobic Interaction Test This compound N-Atom (Potential H-Bond Acceptor) Benzyl Group (Hydrophobic) Test:h->ASN140 Predicted H-Bond? Test:v->Hydrophobic Predicted Interaction?

Caption: Logical relationship of key interactions for comparison.

Conclusion and Future Directions

This guide outlines a robust, self-validating framework for the in silico evaluation of this compound against the BRD4 bromodomain. By performing a direct comparison against a known potent inhibitor, JQ1, we move beyond simple score prediction to a more meaningful interpretation of a compound's potential. The docking results, when analyzed for both quantitative affinity and qualitative interaction patterns, provide a strong, data-driven hypothesis for experimental validation.

Successful identification of a promising binding mode and affinity should be followed by more computationally intensive methods, such as molecular dynamics (MD) simulations, to assess the stability of the predicted complex over time. Ultimately, the predictions generated here must be validated through in vitro binding assays and biological activity studies to confirm the in silico hypothesis.

References

  • SwissDock. (n.d.). Swiss Institute of Bioinformatics. Retrieved January 24, 2026, from [Link][20]

  • Session 4: Introduction to in silico docking. (n.d.). Retrieved January 24, 2026, from [Link][13]

  • Protein-ligand docking. (2019, October 19). Galaxy Training Network. Retrieved January 24, 2026, from [Link][1]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). [Video]. YouTube. Retrieved January 24, 2026, from [Link][21]

  • Wells, G. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. [Video]. YouTube. Retrieved January 24, 2026, from [Link][22]

  • How to validate the molecular docking results? (2022, April 25). ResearchGate. Retrieved January 24, 2026, from [Link][15]

  • [MD-2] Protein Preparation for Molecular Docking. (2022, November 21). [Video]. YouTube. Retrieved January 24, 2026, from [Link][10]

  • Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. (n.d.). PMC - NIH. Retrieved January 24, 2026, from [Link][23]

  • How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. Retrieved January 24, 2026, from [Link][16]

  • Tutorial 1 : A beginner's guide to in-silico drug discovery. (2023, October 26). [Video]. YouTube. Retrieved January 24, 2026, from [Link][24]

  • Molecular docking proteins preparation. (2019, September 20). ResearchGate. Retrieved January 24, 2026, from [Link][11]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central. Retrieved January 24, 2026, from [Link][4]

  • HADDOCK Web Server. (n.d.). Bonvin Lab. Retrieved January 24, 2026, from [Link][25]

  • In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target. (n.d.). PMC - NIH. Retrieved January 24, 2026, from [Link][26]

  • Comparative docking analysis: Significance and symbolism. (2025, March 3). Wisdom Library. Retrieved January 24, 2026, from [Link][27]

  • A Guide to In Silico Drug Design. (n.d.). PMC - PubMed Central. Retrieved January 24, 2026, from [Link][3]

  • List of protein-ligand docking software. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link][7]

  • How to analyse docking results from HADDOCK or refine models? (n.d.). Bonvin Lab. Retrieved January 24, 2026, from [Link][28]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2025, October 16). ResearchGate. Retrieved January 24, 2026, from [Link][5]

  • Validation Studies of the Site-Directed Docking Program LibDock. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link][17]

  • Basics, types and applications of molecular docking: A review. (n.d.). ScienceDirect. Retrieved January 24, 2026, from [Link][2]

  • Which protein ligand docking software is the "best"? (2021, March 20). Reddit. Retrieved January 24, 2026, from [Link][8]

  • Targeting bromodomain-containing proteins: research advances of drug discovery. (2023, May 5). PMC - PubMed Central. Retrieved January 24, 2026, from [Link][6]

  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link][29]

  • In-Silico Molecular Docking Based Drug Repurposing Approaches. (2025, January 12). [Video]. YouTube. Retrieved January 24, 2026, from [Link][30]

  • How I can analyze and present docking results? (2020, May 18). Matter Modeling Stack Exchange. Retrieved January 24, 2026, from [Link][19]

  • How to prepare structures for HADDOCK? (n.d.). Bonvin Lab. Retrieved January 24, 2026, from [Link][12]

  • CB-Dock2: An accurate protein-ligand blind docking tool. (n.d.). Retrieved January 24, 2026, from [Link][31]

  • Molecular Docking and Structure-Based Drug Design Strategies. (n.d.). MDPI. Retrieved January 24, 2026, from [Link][32]

  • Interpretation of Molecular docking results? (2023, December 5). ResearchGate. Retrieved January 24, 2026, from [Link][18]

  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. (n.d.). NIH. Retrieved January 24, 2026, from [Link][14]

Sources

Safety Operating Guide

Navigating the Synthesis Landscape: A Senior Scientist's Guide to Safely Handling 2-Benzyl-4-bromo-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in the fast-paced world of drug development, the synthesis of novel compounds is a routine yet critical task. Among the vast array of heterocyclic scaffolds, indazoles and their derivatives are of significant interest. This guide provides essential, immediate safety and logistical information for handling 2-Benzyl-4-bromo-2H-indazole, a compound with potential applications in medicinal chemistry. Our focus extends beyond mere procedural steps to instill a deep understanding of the why behind each safety recommendation, ensuring a self-validating system of laboratory practice.

Understanding the Hazard Profile of Brominated Indazoles

  • Acute Oral Toxicity (Category 4) : Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation (Category 3) : May cause respiratory irritation.[1]

These classifications are common for brominated aromatic compounds, which can exhibit irritant and toxic properties. Therefore, a cautious and well-planned approach to handling is paramount.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the minimum required PPE for handling this compound.

Body Part Solid Form Solution Form Rationale
Hands Nitrile or neoprene gloves.Double-gloving with nitrile or neoprene gloves.To prevent skin irritation from direct contact with the solid or splashes of a solution.[1][2][3]
Eyes Splash-proof chemical safety goggles.Splash-proof chemical safety goggles and a full-face shield.To protect against dust particles and splashes that can cause serious eye irritation.[1][4]
Body A standard laboratory coat.A chemical-resistant laboratory coat or apron over a standard lab coat.To protect skin and personal clothing from spills and contamination.[2][3]
Respiratory An N95-rated respirator is recommended if handling powders outside of a fume hood.Not generally required if handled in a certified chemical fume hood.To prevent the inhalation of irritating dust particles.[1][2]

Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following procedural guide is designed to be a self-validating system, where each step logically builds upon the last to ensure a consistently safe operating environment.

Pre-Operational Phase: Preparation and Planning
  • Risk Assessment : Before any work begins, conduct a thorough risk assessment specific to the planned experiment. Consider the quantities of this compound being used, the solvents involved, and the reaction conditions.

  • Fume Hood Verification : Ensure the chemical fume hood to be used is fully operational and has a current inspection sticker. The airflow should be sufficient to capture any dust or vapors.

  • Gathering Materials : Assemble all necessary PPE, glassware, and reagents. Inspect all PPE, particularly gloves, for any signs of damage or degradation before use.[1]

  • Emergency Preparedness : Locate the nearest safety shower, eyewash station, and fire extinguisher. Have appropriate spill control materials readily available.

Operational Phase: Handling and Synthesis
  • Donning PPE : Put on all required PPE before entering the designated work area.

  • Weighing and Transfer :

    • If handling the solid compound, perform all weighing and transfer operations within a chemical fume hood to minimize the risk of inhaling dust.[1][5]

    • Use a disposable weighing boat or paper to avoid contamination of balances.

    • When transferring the solid, do so carefully to prevent the generation of dust.

  • Dissolution and Reaction :

    • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

    • All subsequent reaction steps should be carried out within the chemical fume hood.

  • Post-Reaction Work-up :

    • During extraction and purification steps, be mindful of the potential for splashes and aerosol generation. A face shield is highly recommended during these procedures.

    • Handle all contaminated glassware and equipment with appropriate gloves.

Post-Operational Phase: Decontamination and Disposal
  • Decontamination :

    • Wipe down all work surfaces in the fume hood with an appropriate solvent to remove any residual contamination.

    • Thoroughly wash all glassware with a suitable detergent and rinse with deionized water.

  • PPE Removal :

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield/goggles, and then the lab coat.

    • Wash hands thoroughly with soap and water after removing all PPE.[1]

  • Waste Disposal :

    • All solid waste contaminated with this compound (e.g., weighing paper, gloves, paper towels) should be placed in a clearly labeled hazardous waste container.

    • Liquid waste containing the compound should be collected in a designated, sealed, and properly labeled hazardous waste container.[2]

    • Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Emergency Procedures: A Rapid Response Plan

In the event of an exposure, immediate and correct action is crucial.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][2]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][6]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Decision_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Plan to handle This compound form Is the compound in solid or solution form? start->form solid_ppe Minimum PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat - N95 Respirator (if outside hood) form->solid_ppe Solid solution_ppe Enhanced PPE: - Double Nitrile/Neoprene Gloves - Goggles & Face Shield - Chemical-Resistant Apron form->solution_ppe Solution location Will the work be done in a fume hood? no_hood_resp Add N95 Respirator location->no_hood_resp No (Solid Form) proceed Proceed with Experiment location->proceed Yes solid_ppe->location solution_ppe->location no_hood_resp->proceed

Caption: PPE selection workflow for handling this compound.

References

  • CymitQuimica. (2025, December 23). SAFETY DATA SHEET: 5-Bromo-2-(phenylmethyl)-2H-indazole.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 4-Bromobenzyl bromide.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: Benzene, 1-bromo-2-(bromomethyl)-.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Bromo-1H-indazole-6-carboxylic acid.
  • ChemicalBook. (2025, July 26). Safety Data Sheet: Benzyl 2-bromoacetate.
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Fisher Scientific. (2010, September 3). SAFETY DATA SHEET: Benzyl bromide.
  • Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet: Benzyl 2-(benzyloxy)-3-bromobenzoate.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.